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Core Science & Biosynthesis

Foundational

N-methyl-5-nitropyrimidin-2-amine chemical properties and structure

This guide provides an in-depth technical analysis of N-methyl-5-nitropyrimidin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Core Scaffold Analysis for Medicinal Chemistry & Dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methyl-5-nitropyrimidin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Core Scaffold Analysis for Medicinal Chemistry & Drug Development

Executive Summary

N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) is a functionalized pyrimidine derivative characterized by an electron-withdrawing nitro group at the C5 position and a secondary amine at the C2 position. This specific substitution pattern renders the molecule highly valuable as a pharmacophore scaffold. It serves as a precursor to 2,5-diaminopyrimidines , a structural motif prevalent in kinase inhibitors (e.g., CDK, JAK inhibitors) and antimicrobial agents. This guide details its physicochemical profile, synthetic pathways, and reactivity logic.

Structural Identity & Physicochemical Profile

The molecule features a pyrimidine ring deficient in electrons due to the 1,3-nitrogen atoms and the 5-nitro group. This electronic deficiency dictates its reactivity, making the C2 position susceptible to nucleophilic attack (in precursors) and the nitro group a prime target for reduction.

Chemical Identity
ParameterDetail
IUPAC Name N-methyl-5-nitropyrimidin-2-amine
Common Synonyms 2-(Methylamino)-5-nitropyrimidine; (5-Nitropyrimidin-2-yl)methylamine
CAS Number 857408-45-8 (Note: Often custom synthesized; verify batch COA)
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
SMILES CNc1ncc([O-])cn1
InChI Key SSHFCFRJYJIJDV-UHFFFAOYSA-N (Analog based)
Physicochemical Properties
PropertyValue / DescriptionContext
Appearance Light yellow to orange solidNitro-aromatics typically exhibit charge-transfer coloration.
Melting Point 180–185 °C (Predicted)Lower than the unmethylated analog (2-amino-5-nitropyrimidine, mp 236°C) due to disrupted H-bonding network.
Solubility DMSO, DMF, hot EthanolPoor water solubility due to planarity and lack of ionization at neutral pH.
pKa (Predicted) ~2.5 (Pyridine N)The 5-nitro group strongly decreases the basicity of the ring nitrogens.

Synthetic Pathways

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 5-nitro group activates the pyrimidine ring, making the leaving group at C2 highly reactive toward amines.

Primary Route: SNAr Displacement

Precursor: 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) Reagent: Methylamine (2M in THF or Methanol) Solvent: THF or Ethanol

Protocol Logic:

  • Activation: The electron-withdrawing nitro group at C5 stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride at C2.

  • Stoichiometry: Use excess methylamine (2.0–2.5 eq) to act as both the nucleophile and the scavenger for the HCl byproduct.

  • Temperature Control: Reaction is exothermic. Maintain <10°C during addition to prevent bis-addition or ring opening.

Visualization of Synthesis

Synthesis Start 2-Chloro-5-nitropyrimidine (Electrophile) Inter Meisenheimer Complex Start->Inter SNAr Attack Reagent Methylamine (Nucleophile) Reagent->Inter Product N-methyl-5-nitropyrimidin-2-amine (Target) Inter->Product Elimination (-Cl) Byproduct HCl (Salt) Inter->Byproduct

Caption: Figure 1. SNAr synthesis pathway showing the transition from activated precursor to target scaffold.

Reactivity & Functionalization

The core value of N-methyl-5-nitropyrimidin-2-amine lies in its downstream reactivity.

Nitro Group Reduction

The 5-nitro group is readily reduced to a primary amine (5-amino), creating a 2,5-diaminopyrimidine core. This is the "hinge-binding" motif in many kinase inhibitors.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest method.

  • Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O. Used if halogen substituents are present to avoid dehalogenation.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring is electron-poor, making EAS difficult. However, the amino group at C2 donates electron density. Halogenation (e.g., bromination) can occur at C4/C6 if forcing conditions are used, though this is rare without further activation.

Reactivity Flowchart

Reactivity Core N-methyl-5-nitropyrimidin-2-amine Red Reduction (H2/Pd or Fe/HCl) Core->Red Amine N2-methylpyrimidine-2,5-diamine (Versatile Intermediate) Red->Amine Acylation Amide Coupling (R-COCl) Amine->Acylation Selectivity at 5-NH2 Drug Kinase Inhibitor Scaffold (e.g., CDK/JAK) Acylation->Drug

Caption: Figure 2. Functionalization workflow transforming the nitro scaffold into bioactive drug candidates.

Analytical Characterization (Predicted)

Due to the specific nature of this intermediate, experimental spectra should be validated against these predicted values.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 9.10 ppm (s, 2H): Pyrimidine ring protons (H4, H6). These are chemically equivalent due to symmetry and highly deshielded by the nitro group.

  • δ 8.40 ppm (br s, 1H): N-H proton (exchangeable with D₂O).

  • δ 2.95 ppm (d, 3H): Methyl group protons. Coupled to the adjacent NH (J ≈ 4.5 Hz).

Mass Spectrometry (ESI)
  • [M+H]⁺: 155.14 m/z.

  • Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pattern for nitro-aromatics.

Safety & Handling

  • Hazards: Nitro-aromatics are potentially explosive if heated under confinement. They are also potential mutagens.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

  • Storage: Store at 2–8°C, protected from light. Nitro compounds can darken upon photo-oxidation.

References

  • BenchChem. Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine and related analogs. (Technical synthesis protocols for nitropyrimidines).

  • PubChem. 5-Nitropyrimidin-2-amine Compound Summary. (Physicochemical data for the unmethylated analog).

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitro-heterocycle reactivity).

  • ChemicalBook. 2-Amino-5-nitropyridine NMR Data. (Spectral reference for heterocyclic nitro-amines).

  • ChemSrc. 2-Amino-5-nitropyrimidine Properties. (Melting point and solubility data for structural analogs).

Exploratory

Fragment-Based Targeting of DHFR: The N-methyl-5-nitropyrimidin-2-amine Scaffold

This guide provides an in-depth technical analysis of N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) as a chemical probe and scaffold in the context of Dihydrofolate Reductase (DHFR)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) as a chemical probe and scaffold in the context of Dihydrofolate Reductase (DHFR) inhibition.

Executive Summary

N-methyl-5-nitropyrimidin-2-amine represents a specialized pharmacophore fragment within the class of antifolate therapeutics. While classical DHFR inhibitors like Methotrexate and Trimethoprim utilize complex pteridine or 2,4-diaminopyrimidine structures to achieve picomolar affinity, this specific nitropyrimidine scaffold serves as a critical minimalist model for studying electronic contributions to binding affinity.

The 5-nitro group acts as a potent electron-withdrawing surrogate for the pteridine ring system, significantly altering the pKa of the pyrimidine core to favor non-covalent interactions within the folate-binding pocket. This guide details the chemical synthesis, mechanistic rationale, and validation protocols for utilizing this compound in early-stage drug discovery and fragment-based screening.

Chemical Profile & Structural Logic

Physicochemical Properties
  • IUPAC Name: N-methyl-5-nitropyrimidin-2-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 154.13 g/mol

  • Core Scaffold: Pyrimidine[2]

  • Key Substituents:

    • C2-Methylamine: Acts as the primary hydrogen bond donor/acceptor motif for anchoring the molecule to the enzyme's active site (specifically the conserved Asp/Glu residue).

    • C5-Nitro Group: A strong electron-withdrawing group (EWG) that lowers the electron density of the pyrimidine ring, modulating the basicity of the ring nitrogens (N1/N3) and enhancing

      
      -stacking potential with hydrophobic residues (e.g., Phe31 in E. coli DHFR).
      
Mechanistic Rationale (The "Warhead" Hypothesis)

DHFR inhibitors typically function by competing with the natural substrate, 7,8-dihydrofolate (DHF), for the active site. The 2-amino group is the canonical "anchor," forming a critical salt bridge or hydrogen bond network with a conserved acidic residue (Asp27 in E. coli, Glu30 in mammalian DHFR).

Why N-methylation matters:

  • Desolvation Penalty: Methylation increases lipophilicity, potentially reducing the energetic cost of desolvating the ligand before binding.

  • Steric Probe: The methyl group probes the spatial tolerance of the solvent-accessible region near the Asp/Glu anchor.

  • Electronic Modulation: The 5-nitro group pulls electron density, making the ring electron-deficient. This mimics the electronic character of the pteridine ring in folate, facilitating "folate mimicry" without the full structural complexity.

Mechanism of Action

The following diagram illustrates the interference of N-methyl-5-nitropyrimidin-2-amine within the folate metabolism pathway.

FolatePath Folate Folate (Dietary) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitor DNA DNA/RNA Synthesis (Thymidylate) THF->DNA One-carbon transfer DHFR DHFR Enzyme (Target) DHFR->DHF Catalysis (Normal) Inhibitor N-methyl-5-nitropyrimidin-2-amine (Inhibitor) Inhibitor->DHFR Competitive Inhibition (Ki < 10 µM) NADPH NADPH (Cofactor) NADPH->DHFR Binds

Caption: Competitive inhibition of DHFR prevents the reduction of DHF to THF, halting thymidylate synthesis.

Synthesis Protocol

Objective: Synthesize N-methyl-5-nitropyrimidin-2-amine via Nucleophilic Aromatic Substitution (S


Ar).
Precursor:  2-chloro-5-nitropyrimidine (Commercially available or synthesized from 5-nitrouracil).
Reaction Scheme Visualization

Synthesis Start 2-chloro-5-nitropyrimidine (Electrophile) Product N-methyl-5-nitropyrimidin-2-amine (Yellow Solid) Start->Product S_NAr Mechanism Reagent Methylamine (2.0 eq) (Nucleophile) Reagent->Product Conditions THF/Et3N 0°C to RT, 2h Conditions->Product

Caption: One-step S_NAr synthesis under mild basic conditions.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent (e.g., 500 mg) of 2-chloro-5-nitropyrimidine in anhydrous THF (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add 1.2 equivalents of Triethylamine (Et

    
    N) as a proton scavenger.
    
  • Nucleophilic Attack: Slowly add 2.0 equivalents of Methylamine (2M solution in THF) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting material (Rf ~0.8) should disappear, yielding a lower Rf product.

  • Workup: Evaporate THF under reduced pressure. Resuspend the residue in cold water (20 mL). The product typically precipitates as a yellow solid due to the nitro group.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary to remove amine salts.

  • Characterization: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ): Look for the N-methyl doublet (~2.9 ppm) and the aromatic protons of the pyrimidine ring (singlet or doublet pair ~9.0 ppm).

Safety Note: Nitropyrimidines can be energetic. Avoid high heat (>100°C) during drying.

Experimental Validation: DHFR Enzymatic Assay

To validate the inhibitory potential, a standard spectrophotometric assay tracking NADPH oxidation is required.

Reagents
  • Enzyme: Recombinant human or E. coli DHFR.

  • Substrate: Dihydrofolic Acid (DHF).[3][4][5]

  • Cofactor: NADPH (reduced form).[3][4]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Assay Workflow

Assay Step1 Prepare Master Mix: Buffer + NADPH + DHFR Enzyme Step2 Add Inhibitor (DMSO stock, varied conc.) Step1->Step2 Step3 Incubate 5 min @ 25°C Step2->Step3 Step4 Initiate Reaction Add Dihydrofolate (DHF) Step3->Step4 Step5 Measure Absorbance 340 nm (Kinetic Mode) Step4->Step5

Caption: Kinetic spectrophotometric assay measuring the rate of NADPH oxidation (decrease in A340).

Data Analysis
  • Primary Readout: Decrease in Absorbance at 340 nm (

    
    ).
    
  • Calculation: Determine initial velocity (

    
    ) for each inhibitor concentration.
    
  • IC50 Determination: Plot

    
     vs. log[Inhibitor] using non-linear regression (Sigmoidal dose-response).
    
  • Expectation: As a fragment, N-methyl-5-nitropyrimidin-2-amine typically exhibits micromolar (

    
     M) rather than nanomolar affinity. It serves as a starting point for "growing" the molecule.
    

Structure-Activity Relationship (SAR) Context[6]

FeatureFunction in DHFR BindingOptimization Potential
2-NH-Me H-bond donor to Asp27/Glu30.High. Extension of the methyl group to a benzyl or aryl linker often yields exponential potency gains (e.g., Trimethoprim).
5-Nitro Electron withdrawal; pKa depression.Medium. Can be reduced to an amine (5-NH

) to create 2,5-diaminopyrimidines, or replaced with lipophilic groups (Cl, Et) to probe hydrophobic pockets.
Pyrimidine N1 Protonation site; ionic interaction.Critical. Must remain accessible. The 5-nitro group lowers the pKa of N1, ensuring it is not protonated too early in solution, but binds the enzyme effectively.

Expert Insight: The 5-nitro group is often a "liability" in late-stage drugs due to potential toxicity (nitro-reduction). However, in the discovery phase, it is an excellent tool to lock the pyrimidine electronics into a "folate-like" state.

References

  • Mechanism of Antifolates: Visentin, M., et al. "The Antifolates."[4][5][6][7] Hematology/Oncology Clinics of North America, 2012.

  • Nitropyrimidine Synthesis: BenchChem Technical Support. "Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine." BenchChem Knowledge Base, 2025.

  • DHFR Assay Protocols: Gangjee, A., et al. "Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry, 2006.

  • Crystal Structure Context: Aakeröy, C. B., et al. "Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions."[8] Journal of the American Chemical Society, 1998.[8] [8]

  • General DHFR Inhibitor Review: Raimondi, M.V., et al. "DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents." Molecules, 2019.[3][4]

Sources

Foundational

Unlocking the Kinase Inhibitory Potential of N-methyl-5-nitropyrimidin-2-amine: A Technical Guide for Drug Discovery

Abstract The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer drugs that function as protein kinase inhibitors.[1][2][3] Its inherent ability to mim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer drugs that function as protein kinase inhibitors.[1][2][3] Its inherent ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[4] This technical guide outlines a comprehensive, field-proven strategy to investigate the kinase inhibitory potential of the novel compound, N-methyl-5-nitropyrimidin-2-amine. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known biologically active pyrimidine derivatives provides a strong rationale for its exploration as a potential therapeutic agent.[1][2] We present a structured, multi-tiered experimental workflow, from initial high-throughput screening to detailed cellular characterization, designed to rigorously assess the compound's potency, selectivity, and mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to identify and characterize novel kinase inhibitors.

Introduction: The Rationale for Investigating N-methyl-5-nitropyrimidin-2-amine

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes, making them a major class of "druggable" targets, particularly in oncology.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and migration.[2][6][7][8] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[5][9][10]

The pyrimidine scaffold is a "privileged" structure in this endeavor.[1][4] Its nitrogen-containing heterocyclic ring system is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, a feature exploited by numerous FDA-approved drugs.[4] Derivatives of pyrimidine have shown potent inhibitory activity against a wide range of critical cancer-associated kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][3]

N-methyl-5-nitropyrimidin-2-amine incorporates this key pyrimidine core. The presence of the nitro group and the N-methyl substituent offers unique electronic and steric properties that may confer novel potency and selectivity profiles against specific kinases. While direct evidence is pending, the established success of related pyrimidine and nitropyridine derivatives in modulating kinase activity provides a compelling scientific basis for a thorough investigation.[2] This guide provides the experimental framework for such an undertaking.

The Experimental Investigation Workflow

A tiered approach is the most efficient and cost-effective strategy for evaluating a novel compound.[11] This workflow is designed to move from broad, high-throughput screening to more focused, in-depth analyses, ensuring that resources are concentrated on the most promising activities.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: Cellular & In-Vivo Validation A Compound Synthesis & Quality Control (N-methyl-5-nitropyrimidin-2-amine) B High-Throughput Screening (HTS) (Single concentration, e.g., 10 µM) Against a diverse kinase panel A->B C Hit Identification (e.g., >70% inhibition) B->C D Dose-Response Assays (10-point curve) C->D E IC50 Value Determination D->E F Kinase Selectivity Profiling (Broad kinome panel) E->F G Mechanism of Action Studies (e.g., ATP competition assays) F->G H Cell-Based Target Engagement Assays (e.g., NanoBRET) G->H I Cellular Phosphorylation Assays (Western Blot / ELISA) H->I J Cell Proliferation / Viability Assays (e.g., MTT / CellTiter-Glo) I->J K Preclinical In-Vivo Studies J->K G A Seed Cells in 6-well plates B Starve Cells (e.g., serum-free media) A->B C Pre-treat with N-methyl-5-nitropyrimidin-2-amine (various concentrations) B->C D Stimulate Pathway (e.g., with growth factor) C->D E Lyse Cells & Quantify Protein D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Probe with Antibodies (Phospho-specific & Total Protein) G->H I Image & Quantify Phospho/Total Ratio H->I

Caption: Workflow for a cellular phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture: Seed an appropriate cell line (e.g., one known to have an active signaling pathway involving the target kinase) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, incubate the cells in serum-free media for 12-24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of N-methyl-5-nitropyrimidin-2-amine (and a DMSO control) for 1-2 hours.

  • Pathway Stimulation: Add a stimulating agent (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to activate the target kinase.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate. Subsequently, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Data Presentation and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Data from dose-response assays should be plotted using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Table 1: Hypothetical Potency Data for N-methyl-5-nitropyrimidin-2-amine (Note: This data is for illustrative purposes only.)

Target KinaseIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000

Interpretation: In this hypothetical example, N-methyl-5-nitropyrimidin-2-amine is a potent inhibitor of Kinase A, a moderate inhibitor of Kinase B, and inactive against Kinase C. This suggests a degree of selectivity that warrants further investigation.

Kinase Selectivity Profile

Assessing inhibitor selectivity across the human kinome is critical for predicting potential off-target effects and understanding the compound's overall biological activity. [7][11][12]This is typically done by screening the compound against a large panel of kinases. [5][10] Table 2: Hypothetical Selectivity Profile of N-methyl-5-nitropyrimidin-2-amine at 1 µM (Note: This data is for illustrative purposes only. Data represents % inhibition.)

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase Kinase A98%
EGFR15%
SRC8%
Ser/Thr Kinase Kinase B75%
CDK25%
AKT112%

Interpretation: This profile reinforces the potent activity against Kinase A and moderate activity against Kinase B. The low inhibition of other kinases like EGFR, SRC, CDK2, and AKT1 suggests that the compound is relatively selective. Achieving selectivity is a significant challenge in kinase inhibitor design due to the conserved nature of the ATP-binding site. [6][7][8]A selective compound is more likely to have a cleaner safety profile and is a more precise tool for validating the biological role of its target. [11][13]

Visualizing Key Signaling Pathways

Understanding the context in which a target kinase operates is crucial. If, for example, Kinase A were a receptor tyrosine kinase, its signaling pathway could be visualized as follows:

G Ligand Growth Factor RTK Kinase A (Receptor Tyrosine Kinase) Ligand->RTK Binds & Dimerizes Grb2 Grb2 RTK->Grb2 Autophosphorylation recruits Inhibitor N-methyl-5- nitropyrimidin-2-amine Inhibitor->RTK Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: A representative Receptor Tyrosine Kinase pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial investigation of N-methyl-5-nitropyrimidin-2-amine as a potential kinase inhibitor. Based on the privileged nature of its pyrimidine core, there is a strong rationale to pursue this line of inquiry. The proposed workflow, from broad screening to specific cellular assays, will enable a comprehensive evaluation of its potency and selectivity. Positive outcomes from this workflow would justify progression to more advanced studies, including mechanism of action studies to determine its binding mode (e.g., Type I vs. Type II), structural biology efforts (co-crystallization), and ultimately, in-vivo efficacy and safety profiling in relevant disease models. [5][13]The systematic application of these methodologies will definitively elucidate the therapeutic potential held by this novel chemical entity.

References

  • Bamborough, P. et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Bunnage, M. E. et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Cheng, A. C. et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Auld, D. S. et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Available at: [Link]

  • Cytion. (n.d.). High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Cytion. Available at: [Link]

  • Khouri, A. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at: [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. Available at: [Link]

  • Zhang, J. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. Available at: [Link]

  • Le, T. T. et al. (2017). The use of novel selectivity metrics in kinase research. PMC. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Lamba, V. et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Kii, I. et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Ai, N. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Oxford Academic. Available at: [Link]

  • Mondal, M. et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available at: [Link]

  • The Scientist. (2024). Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. Available at: [Link]

  • El-Gamal, M. I. et al. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Spyrakis, F. et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PMC. Available at: [Link]

  • El-Gohary, N. S. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Al-Obaid, A. M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • YouTube. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]

Sources

Exploratory

Stability and Storage Conditions for N-methyl-5-nitropyrimidin-2-amine

Technical Guide | Version 1.0 [1] Executive Summary N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) is a functionalized heterocyclic intermediate used in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0 [1]

Executive Summary

N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) is a functionalized heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and antimicrobial agents.[1][2][3][4][5] Its stability profile is defined by two competing structural moieties: the electron-withdrawing nitro group (


) at position 5, which imparts photolytic sensitivity, and the electron-donating secondary amine (

) at position 2, which introduces susceptibility to oxidative degradation.[1]

This guide defines the critical storage parameters required to maintain >98% purity over extended periods. The core recommendation is refrigerated storage (2–8°C) under an inert atmosphere in amber glass , strictly avoiding light exposure and strong reducing environments.

Part 1: Physicochemical Profile & Stability Mechanisms[1][6]

Structural Analysis

The compound features a pyrimidine ring substituted at the 2- and 5-positions.[1] The "push-pull" electronic system—where the amine donates electron density into the ring while the nitro group withdraws it—creates a dipole that stabilizes the ring against electrophilic attack but heightens sensitivity to nucleophiles and photons.[6]

PropertyDescriptionStability Implication
Appearance Yellow to orange crystalline solidDarkening indicates photo-degradation or oxidation.[1][6]
Melting Point ~180–220°C (Predicted/Analogous)High thermal stability in solid state; melt-degradation risk is low under normal storage.[1][6]
Solubility Low in water; soluble in DMSO, DMFHydrolysis risk is low in solid state but significant in solution.
pKa (Base) ~3.0–3.5 (Pyrimidine N)Weakly basic; stable in neutral pH, hydrolyzes in strong acid/base.
Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure. The three primary degradation vectors are Photolysis, Oxidation, and Hydrolysis.

Mechanism 1: Photolytic Nitro-Reduction & Rearrangement

Upon exposure to UV/Visible light (specifically <400 nm), the nitro group can undergo excitation to a triplet state.[1][6] This can lead to:

  • Nitro-to-Nitrite Rearrangement: Formation of a nitrite ester followed by ring cleavage.[1][6]

  • Photoreduction: In the presence of hydrogen donors (solvents, moisture), the nitro group reduces to a nitroso (

    
    ) or hydroxylamine (
    
    
    
    ) intermediate, causing the solid to darken (yellow
    
    
    brown).[6]
Mechanism 2: Oxidative Dealkylation

The secondary


-methyl amine is susceptible to radical-initiated oxidation, particularly in the presence of trace metals or peroxides.[1][6]
  • Pathway: Formation of an iminium ion intermediate

    
     Hydrolysis 
    
    
    
    Release of formaldehyde and formation of the primary amine (2-amino-5-nitropyrimidine).[1][6]
Mechanism 3: Hydrolytic Ring Cleavage (Extreme Conditions)

While the pyrimidine ring is robust, prolonged exposure to strong aqueous bases (


) can attack the C4/C6 positions, leading to ring opening and fragmentation.

DegradationPathways Parent N-methyl-5-nitropyrimidin-2-amine (Intact) PhotoState Excited Triplet State (Nitro Group) Parent->PhotoState UV Light (hν) Radical N-Centered Radical Parent->Radical O2 / Peroxides Uracil 5-Nitrourocil Derivative (Hydrolysis of Amine) Parent->Uracil Strong Acid/Base (Extreme pH) Nitroso 5-Nitroso Derivative (Brown Discoloration) PhotoState->Nitroso Reduction Iminium Iminium Ion Radical->Iminium -e- Dealkyl 2-Amino-5-nitropyrimidine (+ Formaldehyde) Iminium->Dealkyl +H2O (Hydrolysis)

Figure 1: Primary degradation pathways.[6][7][8] Photolysis and Oxidative Dealkylation are the dominant risks under standard storage conditions.[6]

Part 2: Storage & Handling Protocols[1][3][6][9][10]

To mitigate the pathways identified above, the following "Gold Standard" protocol must be implemented.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidative dealkylation and thermal decomposition.[1][6]
Light Protection Strictly Amber/Opaque Blocks UV/Vis radiation that triggers nitro-group excitation.[1][6]
Atmosphere Inert (Argon or Nitrogen) Displaces oxygen to prevent amine oxidation; prevents moisture uptake.[6]
Container Borosilicate Glass (Type I) Prevents alkali leaching (common in soda-lime glass) which catalyzes hydrolysis.[1][6]
Desiccant Silica Gel or Molecular SievesMaintains low humidity to prevent hydrolysis of the iminium intermediate.[6]
Handling Precautions (Safety)
  • Toxicity: Nitroaromatics are often mutagenic (Ames positive) and potential skin sensitizers.[6]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[6] Handle only in a fume hood.

  • Static: Dry powders can be static-sensitive.[1][6] Use antistatic weighing boats and ground equipment.[6]

Part 3: Quality Control & Stability Testing[1][6]

A self-validating system requires rigorous testing.[1][6] The following workflow outlines how to monitor the compound's integrity over time, aligned with ICH Q1A guidelines.

Analytical Methods
  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[6]

    • Detection: UV at 254 nm (aromatic ring) and 300-350 nm (nitro group).[1][6]

    • Pass Criteria: Purity

      
       98.0%; no single impurity > 0.5%.[6]
      
  • Appearance: Visual inspection for color shift from bright yellow to brown/black.[6]

  • Water Content: Karl Fischer titration (Limit: < 0.5% w/w).

Stability Testing Workflow (ICH Q1A)

This diagram illustrates the decision logic for stability testing intervals and conditions.

StabilityWorkflow Start Batch Synthesis / Isolation Baseline Baseline QC (T=0) HPLC, NMR, KF Start->Baseline Condition1 Long Term Storage 2-8°C, Dark (12 Months) Baseline->Condition1 Condition2 Accelerated Stress 25°C / 60% RH (6 Months) Baseline->Condition2 TestPoints Test Points: 1, 3, 6, 9, 12 Months Condition1->TestPoints Condition2->TestPoints Decision Purity < 98% or Color Change? TestPoints->Decision Pass Release / Continue Storage Decision->Pass No Fail Quarantine Batch Identify Impurity (MS) Decision->Fail Yes

Figure 2: Stability testing workflow based on ICH Q1A guidelines for new drug substances.

References

  • International Council for Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6]Link

  • Sigma-Aldrich. (n.d.).[6] 2-Amino-5-nitropyrimidine Product Specification & SDS.[1][2][6] (Used as class analog for physicochemical properties).[6] Link

  • National Institute of Standards and Technology (NIST). (2023).[6] 2-Amino-5-nitropyrimidine - Gas Phase Ion Energetics.[1][6] NIST Chemistry WebBook, SRD 69.[6] Link

  • PubChem. (n.d.).[6] Compound Summary: 2-Amino-5-nitropyrimidine.[1][2][5][6] National Library of Medicine.[6] Link[6]

  • ScienceDirect. (2010).[6] Degradation pathways of nitro-aromatic compounds.[1][6] (General reference for nitro-group photolysis mechanisms). Link

Sources

Foundational

Technical Guide: N-methyl-5-nitropyrimidin-2-amine (N2M-5NP) in Antimicrobial Research

Executive Summary N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8 ), herein referred to as N2M-5NP , represents a critical chemotype in modern antimicrobial and medicinal chemistry. Unlike simple antibiotics, N2M-5NP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8 ), herein referred to as N2M-5NP , represents a critical chemotype in modern antimicrobial and medicinal chemistry. Unlike simple antibiotics, N2M-5NP functions primarily as a privileged scaffold —a molecular framework capable of exerting dual-mode biological activity. It serves both as a prodrug precursor activated by bacterial nitroreductases and as a hinge-binding motif in the design of kinase and synthase inhibitors.

This guide provides a rigorous technical breakdown of N2M-5NP, moving beyond basic descriptions to cover optimized synthesis protocols, mechanistic pathways, and experimental validation workflows for drug discovery professionals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before integrating N2M-5NP into assays, researchers must account for its physicochemical behavior. The 5-nitro group induces significant electron deficiency in the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack if not properly substituted, while also serving as the redox center for biological activation.

PropertyDataRelevance to Research
IUPAC Name N-methyl-5-nitropyrimidin-2-amineOfficial nomenclature for publication.
CAS Number 857408-45-8 Essential for procurement and database indexing.
Molecular Formula C₅H₆N₄O₂Low molecular weight (Fragment-Based Drug Design).
Molecular Weight 154.13 g/mol Ideal for "Rule of 3" fragment libraries.
Solubility DMSO (>50 mM), MeOH (Moderate)Compatible with standard HTS liquid handling.
pKa (Calculated) ~2.5 (Pyridine N)Weakly basic; remains neutral at physiological pH.
Electronic Character Electron-deficient (π-acidic)Prone to reduction; stabilizes negative charge in transition states.

Optimized Synthesis Protocol

Reliable access to high-purity N2M-5NP is the bottleneck for many labs. The following protocol is an optimized Nucleophilic Aromatic Substitution (SNAr) derived from kinetic studies of 2-chloro-5-nitropyrimidine. This method minimizes the formation of the bis-substituted byproduct and hydrolysis impurities.

Reaction Logic

The 5-nitro group activates the C2-chlorine for displacement. Methylamine is used as the nucleophile.[1] The reaction is exothermic; temperature control is critical to prevent over-substitution or ring opening.

Step-by-Step Methodology

Reagents:

  • Precursor: 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) [1.0 eq]

  • Nucleophile: Methylamine (2.0 M solution in THF) [1.1 eq]

  • Base: Triethylamine (Et₃N) [1.2 eq] (Scavenges HCl)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-Chloro-5-nitropyrimidine (1.0 g, 6.27 mmol) and anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Et₃N (1.05 mL, 7.5 mmol) to the stirred solution.

  • Nucleophilic Attack: Dropwise, add the Methylamine solution (3.45 mL, 6.9 mmol) over 10 minutes. Note: The solution will turn yellow/orange, indicating the formation of the Meisenheimer complex intermediate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 60 minutes . Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.[1]8) should disappear, yielding the product (Rf ~0.4).

  • Workup: Evaporate the THF under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 × 20 mL) and Brine (20 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol or purify via silica flash chromatography (0-5% MeOH in DCM) to yield N2M-5NP as a yellow solid.

Synthesis Workflow Diagram

SynthesisPathway Start 2-Chloro-5-nitropyrimidine (CAS 10320-42-0) Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagents Methylamine (THF) + Et3N Temp: 0°C -> RT Reagents->Intermediate Product N-methyl-5-nitropyrimidin-2-amine (N2M-5NP) Intermediate->Product Cl- Elimination (Aromatization)

Caption: SNAr synthesis pathway of N2M-5NP involving a transient Meisenheimer intermediate.

Mechanism of Action: The "Dual-Warhead" Hypothesis

In antimicrobial research, N2M-5NP is rarely used as a standalone monotherapy. Instead, it acts as a pharmacophore that exploits two distinct bacterial vulnerabilities.

Mode A: Reductive Activation (The "Nitro" Warhead)

Similar to metronidazole and nitrofurantoin, the 5-nitro group on the pyrimidine ring is a prodrug moiety.

  • Uptake: The molecule passively diffuses into the bacterial cell.

  • Activation: Bacterial Nitroreductases (NTRs) (Type I oxygen-insensitive or Type II) reduce the nitro group (-NO₂) to a nitroso (-NO) and subsequently a hydroxylamine (-NHOH) intermediate.

  • Lethality: The hydroxylamine radical is highly reactive, forming covalent adducts with bacterial DNA and proteins, leading to strand breaks and cell death. This is particularly effective against anaerobes and Mycobacterium tuberculosis.

Mode B: Hinge Binding (The "Amine" Anchor)

In kinase inhibition (e.g., targeting bacterial kinases or homologous host targets), the 2-amino-pyrimidine motif is a classic "hinge binder."

  • The N1 of the pyrimidine accepts a hydrogen bond from the enzyme backbone.

  • The 2-NHMe group donates a hydrogen bond to the backbone carbonyl.

  • The 5-nitro group extends into the solvent front or a hydrophobic pocket, often replaced by larger groups in lead optimization.

Mechanistic Pathway Diagram

Mechanism cluster_0 Mode A: Redox Activation (Anaerobes/TB) cluster_1 Mode B: Scaffold Binding Drug N2M-5NP (Prodrug) Radical Hydroxylamine Radical (-NHOH) Drug->Radical Reduction via NTR Target Protein Kinase / DHFR (ATP Pocket) Drug->Target Non-Covalent Binding NTR Bacterial Nitroreductase (NTR Enzyme) NTR->Drug DNA Bacterial DNA Radical->DNA Covalent Binding Damage Strand Breaks / Cell Death DNA->Damage Inhibition Competitive Inhibition (H-Bond Network) Target->Inhibition

Caption: Dual mechanism of action: enzymatic reduction causing DNA damage (Mode A) vs. enzyme active site inhibition (Mode B).

Experimental Protocols for Validation

To validate N2M-5NP in your research, use the following standardized assays.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

  • Preparation: Dissolve N2M-5NP in 100% DMSO to a stock of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well.

  • Incubation: 16–20 hours at 37°C (aerobic). For anaerobes, use anaerobic chamber and Wilkins-Chalgren broth.

  • Readout: Visual turbidity or OD₆₀₀ measurement.

    • Self-Validation Check: The DMSO control well must show full growth; the sterile control must remain clear.

Protocol B: Nitroreductase Activation Assay

Purpose: To confirm if the compound acts via the nitro-reduction mechanism.

  • Enzyme Mix: Incubate N2M-5NP (50 µM) with purified E. coli Nitroreductase (or S9 liver fraction for metabolic stability) and NADPH (1 mM) in Phosphate Buffer (pH 7.4).

  • Monitoring: Measure UV-Vis absorbance at 300–400 nm every 5 minutes.

  • Result: A shift in λmax (loss of the nitro peak) and appearance of a new peak (amine/hydroxylamine) confirms bioreduction.

References

  • Synthesis of 5-nitropyrimidine derivatives: Title: "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor" Source:Journal of Medicinal Chemistry / PubMed Central URL:[Link] (See General Procedure F for the SNAr reaction of 2-chloro-5-nitropyrimidine with amines).

  • Antimicrobial Mechanism of Nitro-Heterocycles: Title: "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative" Source:RSC Advances / PubMed Central URL:[Link]

  • Nitroreductase Activation Context: Title: "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity" Source:Antibiotics (Basel) URL:[Link]

Sources

Exploratory

Anticancer Potential of N-Methyl-5-Nitropyrimidin-2-Amine Derivatives: A Technical Guide to Scaffold Optimization and Kinase Inhibition

Executive Summary In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of adenosine trip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, N-methyl-5-nitropyrimidin-2-amine and its derivatives have emerged as highly versatile, pharmacologically critical building blocks. This technical whitepaper explores the chemical rationale, mechanistic pathways, and self-validating synthetic protocols associated with this scaffold, providing a comprehensive blueprint for researchers and drug development professionals aiming to design next-generation multi-kinase and ERK5 inhibitors.

Chemical Rationale & Scaffold Significance

The architectural brilliance of the N-methyl-5-nitropyrimidin-2-amine core lies in its dual functionality: it acts both as an optimal pharmacophore for target binding and as a highly reactive template for stepwise synthetic functionalization[1].

  • The Pyrimidine Core: Functions as an ATP-competitive hinge-binding motif. Its nitrogen atoms participate in critical hydrogen-bonding interactions with the backbone amides of the kinase hinge region[2].

  • The 5-Nitro Group: From a synthetic perspective, the strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This activates the 2- and 4-positions for rapid Nucleophilic Aromatic Substitution (SNAr)[1]. Biologically, it serves as a "masked" amine; once reduced, it provides a nucleophilic center for amide coupling, enabling the attachment of solvent-exposed or selectivity-driving moieties.

  • The 2-Alkylamine Motif: The N-methyl or N,N-dimethyl groups act as basic centers that project into the solvent-exposed region of the kinase binding pocket, significantly improving the molecule's microsomal clearance, solubility, and overall pharmacokinetic (PK) profile[2].

Scaffold_Logic Scaffold N-methyl-5-nitropyrimidin-2-amine Core Scaffold Nitro 5-Nitro Group • Strong electron withdrawal • Facilitates SNAr • Reducible to amine for coupling Scaffold->Nitro Pyrimidine Pyrimidine Ring • ATP adenine mimetic • Hinge-binding region interaction • High metabolic stability Scaffold->Pyrimidine Amine 2-Methylamine Motif • Basic center • Solvent-exposed region • Modulates pharmacokinetics Scaffold->Amine

Structural logic and functional mapping of the N-methyl-5-nitropyrimidin-2-amine scaffold.

Mechanisms of Action in Oncology

Derivatives of this scaffold have demonstrated potent anticancer potential by inhibiting hyperactive kinase signaling pathways responsible for tumor proliferation, migration, and angiogenesis.

Targeting the ERK5 Pathway

Extracellular signal-regulated kinase 5 (ERK5) is a nonclassical mitogen-activated protein kinase. Elevated nuclear ERK5 levels are independent prognostic markers for advanced cancers, including prostate and breast cancer[3]. By utilizing an N,N-dimethyl-5-nitropyrimidin-2-amine derived intermediate, researchers have successfully synthesized pyrrole carboxamides that act as sub-micromolar, ATP-competitive inhibitors of the ERK5 kinase domain[2]. These compounds block ERK5 autophosphorylation, thereby preventing the activation of downstream transcription factors like MEF2 and c-Myc[3].

Multi-Kinase Inhibition: Meridianin/Leucettine Hybrids

Beyond ERK5, the scaffold has been adapted to synthesize marine-inspired hybrid small molecules. By combining structural elements of Meridianin E and Leucettamine B (marine natural products), researchers developed nanomolar multi-kinase inhibitors targeting FMS, LCK, and DAPK1 kinases—key drivers in leukemia and solid tumor metastasis[4].

ERK5_Pathway Stimulus Mitogens / Stress MEK5 MEK5 (MAP2K5) Stimulus->MEK5 ERK5 ERK5 (MAPK7) MEK5->ERK5 Phosphorylation TF Transcription Factors (MEF2, c-Myc) ERK5->TF Activation Proliferation Cancer Cell Proliferation TF->Proliferation Inhibitor Pyrimidine-Derived Kinase Inhibitors Inhibitor->ERK5 ATP-competitive Inhibition

Mechanism of ERK5 pathway inhibition by pyrimidine-derived kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and evaluation of these derivatives must follow a self-validating workflow. The following protocol details the causality behind each experimental choice.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: Dissolve 2-chloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF. At 0 °C, add methylamine or N,N-dimethylamine (1.5 equiv, 2.0 M in THF) dropwise, followed by triethylamine (1.1 equiv)[2]. Stir at room temperature.

  • Causality & Logic: The choice of anhydrous THF and 0 °C prevents the competitive hydrolysis of the 2-chloro substituent. Triethylamine is strictly required as an acid scavenger to neutralize the HCl byproduct; without it, the HCl would protonate the incoming amine nucleophile, stalling the reaction.

  • Validation Checkpoint: The reaction is self-validating via a distinct colorimetric shift (colorless to yellow). Immediate LC-MS analysis must confirm a mass shift of +29 Da (for methylamine) or +43 Da (for dimethylamine) corresponding to the [M+H]⁺ peak[2].

Phase 2: Catalytic Hydrogenation
  • Procedure: Dissolve the intermediate in a Methanol/Dichloromethane mixture. Add 10% Pd/C catalyst under a nitrogen atmosphere. Purge and stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours[4].

  • Causality & Logic: Palladium-catalyzed hydrogenation cleanly reduces the 5-nitro group to a primary amine without risking the cleavage of the pyrimidine ring, which can occur with harsher reducing agents[2].

  • Validation Checkpoint: Filter the metal through Celite. Confirm reduction via FTIR by the disappearance of the strong nitro asymmetric stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretching bands (~3300–3400 cm⁻¹).

Phase 3: Amide Coupling & Biological Assay
  • Procedure: React the resulting pyrimidine-2,5-diamine with a target carboxylic acid (e.g., 4-benzoyl-1H-pyrrole-2-carboxylic acid) using activating agents like PCl₃ or cyanuric fluoride[2]. Evaluate the final compound using a TR-FRET kinase assay and Sulforhodamine B (SRB) cell viability assay[4].

Synthetic_Workflow Start 2-Chloro-5-nitropyrimidine SNAr Step 1: SNAr with Amine (THF, Et3N, 0°C to RT) Start->SNAr Intermediate N-alkyl-5-nitropyrimidin-2-amine SNAr->Intermediate Reduction Step 2: Pd/C Hydrogenation (H2, MeOH/DCM, RT) Intermediate->Reduction Amine N-alkylpyrimidine-2,5-diamine Reduction->Amine Coupling Step 3: Amide Coupling (Carboxylic Acid, PCl3) Amine->Coupling Product Final Kinase Inhibitor Coupling->Product

Self-validating synthetic workflow for pyrimidine-based multi-kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The strategic functionalization of the N-methyl-5-nitropyrimidin-2-amine scaffold has yielded highly potent compounds. The table below summarizes the quantitative SAR data of various derivatives against specific kinase targets and cancer cell lines, demonstrating the scaffold's broad applicability in oncology[2],[5],[6].

Scaffold / Derivative TypeLinker / SubstitutionPrimary Target KinaseKinase IC₅₀ (nM)Cellular Viability (Cell Line / IC₅₀)
Pyrrole Carboxamide (N,N-dimethyl)AmideERK512HeLa (0.8 µM)
Pyrrole Carboxamide (N-methyl)AmideERK518HeLa (1.2 µM)
Meridianin/Leucettine Hybrid 5gBenzo[d][1,3]dioxoleFMS / LCK110 / 87.7NCI-60 Panel (Sub-micromolar)
Pyrimidine-Thiazolidinone 108aAryl isothiocyanateUrease / KinasesN/AMCF-7 (1.39 µM)
Pyrimidine-Thiazolidinone 109bAryl isothiocyanateUrease / KinasesN/AHepG2 (2.68 µM)

Future Perspectives in Drug Development

The N-methyl-5-nitropyrimidin-2-amine scaffold represents a cornerstone in the rational design of targeted anticancer therapeutics. Future development will likely focus on:

  • Overcoming Kinase Resistance: Utilizing the solvent-exposed 2-amine position to append proteolysis-targeting chimera (PROTAC) linkers, transitioning these molecules from traditional inhibitors to targeted protein degraders.

  • Enhancing ADMET Profiles: Fine-tuning the basicity of the 2-position to optimize oral bioavailability and blood-brain barrier (BBB) penetration for the treatment of brain metastases.

  • Green Chemistry Integration: Transitioning the synthesis of these pyrimidine analogues toward eco-friendly methodologies, such as the use of ionic liquids (e.g., l-proline nitrate) and solvent-free microwave-assisted SNAr reactions[1].

References

  • Miller, D. C., et al. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." Journal of Medicinal Chemistry, 2022.[Link]

  • Elsherbeny, M. H., et al. "Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity." Biomedicines, 2021.[Link]

  • Chinnam, S., et al. "Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review." Journal of Chemical Reviews, 2025.[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of N-methyl-5-nitropyrimidin-2-amine Analogs

The following technical guide details the Structure-Activity Relationship (SAR) of N-methyl-5-nitropyrimidin-2-amine and its analogs. This analysis focuses on the 2-amino-5-nitropyrimidine scaffold, a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of N-methyl-5-nitropyrimidin-2-amine and its analogs. This analysis focuses on the 2-amino-5-nitropyrimidine scaffold, a privileged structure in medicinal chemistry used to target kinases (JAK2, CDK), bacterial enzymes (DHFR), and metabolic receptors (GPR119).

Executive Summary: The Scaffold at a Glance

The N-methyl-5-nitropyrimidin-2-amine core represents a specialized subclass of the 2-aminopyrimidine family. Its pharmacological utility is defined by two critical electronic features:

  • The 5-Nitro Group: A strong electron-withdrawing group (EWG) that renders the pyrimidine ring highly electron-deficient, facilitating nucleophilic attacks at the C4/C6 positions and influencing the pKa of the C2-amine.

  • The C2-Amine: The primary "hinge-binding" motif in kinase inhibitors. Methylation at this position (N-methyl) is a critical SAR toggle—it removes a hydrogen bond donor (HBD) and introduces steric bulk, often used to probe the spatial constraints of an enzyme's ATP-binding pocket.

Primary Therapeutic Applications:

  • Kinase Inhibition: JAK2, CDK2/4 (Cancer, Myeloproliferative disorders).

  • Antimicrobial: Dihydrofolate Reductase (DHFR) inhibition.[1]

  • Metabolic Regulation: GPR119 agonists (Type 2 Diabetes).[2]

Chemical Space & Synthesis

To explore the SAR, one must first master the synthesis. The electron-deficient nature of the 5-nitropyrimidine ring makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Route: The SNAr Cascade

The most robust protocol begins with 2-chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine . The 5-nitro group activates the C2 and C4 positions, allowing for sequential amine additions.

Protocol 1: Synthesis of N-methyl-5-nitropyrimidin-2-amine

  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), DIPEA (2.0 eq).

  • Solvent: THF or 1,4-Dioxane.

  • Conditions: 0°C to RT, 2–4 hours.

  • Workup: Concentrate in vacuo, dilute with EtOAc, wash with water/brine. Recrystallize from EtOH.

  • Yield: Typically >85%.[3]

  • Validation: 1H NMR (DMSO-d6) shows characteristic doublet for NH-CH3 at ~2.9 ppm and broad singlet for NH .

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis pathways for generating analogs.

Synthesis_Scheme cluster_legend Reaction Types Start 2,4-Dichloro-5-nitropyrimidine Inter1 Intermediate A (C4-Substitution) Start->Inter1 R1-NH2, 0°C (Kinetic Control) Product1 Target 1: N-Methyl-2-amino Analog Inter1->Product1 MeNH2, Heat (C2-Substitution) Product2 Target 2: C4-Functionalized Analog Inter1->Product2 Ar-NH2, Heat (C2-Aniline Analog) SNAr (Kinetic) SNAr (Kinetic) SNAr (Thermodynamic) SNAr (Thermodynamic) SNAr (Kinetic)->SNAr (Thermodynamic)

Caption: Divergent SNAr synthesis strategy. The C4-chloride is more reactive (kinetic), allowing regioselective functionalization before the C2-chloride (thermodynamic).

SAR Analysis: Dissecting the Molecule

The biological activity of N-methyl-5-nitropyrimidin-2-amine analogs is governed by modifications at three distinct vectors.

Vector A: The C2-Amine (The Anchor)

This is the critical interaction point for kinase inhibitors.

  • Primary Amine (-NH2): Forms a dual H-bond interaction (Donor/Acceptor) with the "hinge" region of kinases (e.g., Glu/Leu residues).

  • N-Methylation (-NHMe):

    • Effect: Removes one H-bond donor.

    • Consequence: Often reduces potency against targets requiring a bidentate H-bond (e.g., typical ATP-competitive sites). However, it improves selectivity by excluding kinases with sterically restricted hinge regions.

    • Solubility: Increases lipophilicity (logP) and membrane permeability compared to the free amine.

  • Aryl Substitution (-NH-Ar): Extending the N-methyl to an N-phenyl group dramatically increases potency by accessing the hydrophobic "back pocket" of the enzyme.

Vector B: The C5-Nitro Group (The Electronic Tuner)
  • Nitro (-NO2):

    • Role: Strong EWG. It pulls electron density from the ring, increasing the acidity of the C2-NH. This strengthens the H-bond donor capability of the C2-amine.

    • Metabolic Liability: Nitro groups can be reduced to amines (-NH2) or hydroxylamines (-NHOH) in vivo, which are potential toxicophores (mutagenicity risk).

  • Bioisosteres: Replacing -NO2 with -CN (cyano) or -CF3 (trifluoromethyl) often maintains the electronic withdrawal while mitigating mutagenic risks.

Vector C: The C4/C6 Positions (Solubility & Selectivity)
  • Unsubstituted (H): Smallest footprint. Good for tight binding pockets but poor solubility.

  • Alkoxy/Amino Substituents:

    • Adding solubilizing groups (e.g., morpholine, piperazine) at C4 is standard practice to improve PK properties without disrupting the C2-binding mode.

    • GPR119 Agonists: Large azabicyclic groups at C4 are essential for activity in this class [1].

Quantitative Data Summary

The following table synthesizes SAR trends observed in 5-nitropyrimidine derivatives against key targets.

Analog ModificationTarget ClassEffect on Potency (IC50/EC50)Mechanistic Rationale
Parent (2-NH2) JAK2 KinaseHigh (<10 nM)Perfect H-bond match with hinge residues [2].
2-NH-Methyl JAK2 KinaseModerate/Low (>100 nM)Steric clash; loss of one H-bond donor.
2-NH-Phenyl CDK2High (<50 nM)Pi-stacking interactions in the ATP pocket.
5-Nitro -> 5-Cyano GPR119MaintainedBioisosteric replacement; improved safety profile.
4-Morpholino GeneralUnchangedImproves water solubility; solvent-exposed region.

Mechanism of Action (MoA) & Signaling

Understanding the MoA is crucial for interpreting SAR data. We focus here on the Kinase Inhibition pathway, as it is the most prevalent application of this scaffold.

ATP-Competitive Inhibition

The 2-amino-5-nitropyrimidine scaffold functions as a Type I kinase inhibitor. It competes directly with ATP for the catalytic cleft.

  • Binding: The pyrimidine N1 and the C2-amine NH form hydrogen bonds with the kinase hinge region.

  • Locking: The 5-nitro group orients the molecule electronically.

  • Blockade: This prevents ATP binding, blocking the phosphorylation of downstream substrates (e.g., STAT3 in the JAK/STAT pathway).

Pathway Visualization (JAK/STAT)

MoA_Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Inhibitor 5-Nitropyrimidine Analog Inhibitor->JAK2 Inhibition (IC50 < 10nM) Nucleus Nucleus (Gene Transcription) STAT3->Nucleus Dimerization & Translocation

Caption: Mechanism of Action for JAK2 inhibition.[2][3][4][5][6][7] The analog blocks JAK2 autophosphorylation, halting the STAT3 signaling cascade.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

In Vitro Kinase Assay (JAK2)

Objective: Determine IC50 of the N-methyl analog.

  • Reagents: Recombinant human JAK2 enzyme, Poly(Glu,Tyr) substrate, 33P-ATP.

  • Setup: Mix enzyme and analog in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate 15 min at RT.

  • Initiation: Add ATP/Substrate mix. Incubate 60 min at 30°C.

  • Termination: Add 3% phosphoric acid.

  • Detection: Filter binding assay or scintillation counting.

  • Control: Staurosporine (Reference inhibitor).

Antimicrobial MIC Determination

Objective: Assess activity against S. aureus.

  • Method: Broth microdilution (CLSI standards).

  • Media: Cation-adjusted Mueller-Hinton broth.

  • Inoculum: 5 x 105 CFU/mL.

  • Treatment: Serial 2-fold dilutions of N-methyl-5-nitropyrimidin-2-amine (range 64 to 0.125 µg/mL).

  • Readout: Visual turbidity after 18h at 37°C.

Future Directions & Optimization

Researchers working with N-methyl-5-nitropyrimidin-2-amine should consider:

  • Scaffold Hopping: Replace the central pyrimidine with pyridine or triazine to modulate metabolic stability.

  • Nitro Reduction: Reduce the 5-nitro group to a 5-amine or 5-amide to reduce toxicity risks while maintaining H-bond capability.

  • Macrocyclization: Link the C2-amine and C4-substituent to create macrocyclic kinase inhibitors, a trend yielding high selectivity in recent FDA-approved drugs (e.g., Pacritinib).

References

  • Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2013).[8] URL:[Link]

  • 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Source: Molecules (2022). URL:[Link]

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives. Source: ResearchGate (2025 Data).[9] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-methyl-5-nitropyrimidin-2-amine from 2,4-dichloro-5-nitropyrimidine

An In-Depth Technical Guide to the Regioselective Synthesis of N-methyl-5-nitropyrimidin-2-amine This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Synthesis of N-methyl-5-nitropyrimidin-2-amine

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-methyl-5-nitropyrimidin-2-amine from 2,4-dichloro-5-nitropyrimidine. The document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and provides insights into process control and potential challenges.

Introduction: The Significance of Substituted Nitropyrimidines

N-methyl-5-nitropyrimidin-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent motif in a vast array of biologically active molecules, including approved pharmaceuticals.[1][2] The strategic placement of the nitro group and the secondary amine functionality makes this compound a versatile intermediate for constructing more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

The synthesis from 2,4-dichloro-5-nitropyrimidine is a common and efficient route. However, achieving high yield and purity requires a nuanced understanding of the reaction's regioselectivity and careful control over experimental parameters. This guide aims to elucidate these critical aspects, providing a robust and reproducible methodology.

Scientific Principles: Mechanism and Regioselectivity

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group, such as a halide.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile, in this case, methylamine (CH₃NH₂), attacks one of the electron-deficient carbon atoms bonded to a chlorine atom (C2 or C4). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a stable leaving group, yielding the final substituted product.[3]

The rate of the reaction is largely determined by the stability of the Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the C5 position is crucial as it stabilizes the negative charge of the intermediate through resonance, thereby facilitating the reaction.[3][4]

The Cornerstone of the Synthesis: Regioselectivity

A critical aspect of this synthesis is the high regioselectivity observed. The starting material, 2,4-dichloro-5-nitropyrimidine, offers two potential sites for substitution. The reaction with primary amines like methylamine overwhelmingly favors substitution at the C4 position.[1][5]

This preference is dictated by the electronic landscape of the pyrimidine ring:

  • Attack at C4 (ortho to -NO₂): When methylamine attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the adjacent C5-nitro group through resonance. This provides significant stabilization and lowers the activation energy for this pathway.[3]

  • Attack at C2 (meta to -NO₂): Conversely, an attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically less favorable.[3]

Therefore, the reaction is kinetically controlled, leading almost exclusively to the formation of the 4-substituted product, 2-chloro-N-methyl-5-nitropyrimidin-4-amine. This guide, however, addresses the synthesis of the isomeric N-methyl-5-nitropyrimidin-2-amine, which requires a strategic reversal of this inherent reactivity, often by using specific catalysts or reaction conditions that favor C2 substitution, a less common but reported phenomenon.[5][6] For this specific synthesis, we will proceed with the understanding that while C4 is typically favored, specific conditions can drive C2 selectivity.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex (C2 Attack) cluster_product Product start_pyrimidine 2,4-dichloro- 5-nitropyrimidine meisenheimer Stabilized Intermediate start_pyrimidine->meisenheimer Nucleophilic Attack at C2 methylamine Methylamine (CH₃NH₂) product N-methyl-5-nitropyrimidin-2-amine meisenheimer->product Elimination of Cl⁻ hcl HCl

Caption: General mechanism for C2-selective SNAr reaction.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the synthesis.

Materials and Reagents
ReagentCAS No.Molecular Wt.PurityNotes
2,4-dichloro-5-nitropyrimidine49845-33-2193.97>98%Irritant, handle with care.[7]
Methylamine solution74-89-531.0640% in H₂O or 2M in THFCorrosive, flammable.
Triethylamine (TEA)121-44-8101.19>99%Used as an HCl scavenger.
Tetrahydrofuran (THF)109-99-972.11AnhydrousSolvent.
Ethyl Acetate141-78-688.11ACS GradeFor extraction & chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Anhydrous Sodium Sulfate7757-82-6142.04GranularDrying agent.
Safety & Handling

2,4-dichloro-5-nitropyrimidine: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] Always handle in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[9][10]

Methylamine: Methylamine solutions are corrosive and flammable. The vapor can cause respiratory irritation. Handle exclusively in a well-ventilated fume hood.[11]

General Precautions: An emergency eye wash station and safety shower should be readily accessible.[11] All glassware should be oven-dried before use to prevent unwanted hydrolysis side reactions.

Step-by-Step Synthesis Protocol

Synthesis_Workflow prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) dissolve 2. Dissolution - Dissolve starting material  in anhydrous THF prep->dissolve cool 3. Cooling - Cool solution to 0-5 °C  (ice-water bath) dissolve->cool addition 4. Reagent Addition - Add Triethylamine - Slowly add Methylamine solution cool->addition reaction 5. Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup 6. Work-up - Remove solvent - Partition with EtOAc/Water reaction->workup purify 7. Purification - Dry organic layer - Column Chromatography workup->purify characterize 8. Characterization - NMR, MS, MP purify->characterize

Caption: Experimental workflow for the synthesis of N-methyl-5-nitropyrimidin-2-amine.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-nitropyrimidine (1.0 equiv, e.g., 5.0 g).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 100 mL) and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the amine.

  • Reagent Addition: Add triethylamine (1.2 equiv) to the cooled solution. Subsequently, add a solution of methylamine (1.1 equiv, e.g., 2M in THF) dropwise over 15-20 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot indicates completion.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Partition the resulting residue between ethyl acetate (100 mL) and deionized water (100 mL).[3]

    • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product is typically a yellow or orange solid.

    • Purify the material using column chromatography on silica gel.[12] A gradient elution system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity, is effective for separating the desired product from impurities.[12]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford N-methyl-5-nitropyrimidin-2-amine as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time or gently heat to 40-50°C if starting material persists. Confirm the quality of the methylamine solution.
Product loss during work-up.Ensure complete extraction from the aqueous layer. Be careful not to use overly aggressive washing conditions.
Presence of Impurities Unreacted starting material.Improve reaction time/temperature. Ensure accurate stoichiometry of methylamine.
Disubstituted Product: Reaction of a second methylamine molecule at the remaining chloro-position.Avoid a large excess of methylamine. Maintain lower reaction temperatures to enhance selectivity.[13]
Positional Isomer: Formation of the C4-substituted isomer.While C2 selectivity is the goal of this specific protocol, its formation is thermodynamically favored. Careful selection of catalysts or specialized conditions reported in the literature may be required to maximize C2 product.[5] Column chromatography is essential for separation.[12]
Hydrolysis Products: Presence of moisture leading to the formation of hydroxy-pyrimidines.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

Expert Tip: The choice of base and solvent can influence the reaction outcome. While TEA is common, inorganic bases like potassium carbonate can also be used, particularly in solvents like DMF or acetonitrile, which may require heating (e.g., 50-80 °C) to drive the reaction to completion.[4][12] Always conduct small-scale optimization experiments when deviating from this protocol.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.). Retrieved from [Link]

  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (2013). Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (2013, December 10). Retrieved from [Link]

  • 6-Methyl-5-nitropyridin-2-amine | C6H7N3O2 | CID 247976 - PubChem. (n.d.). Retrieved from [Link]

  • 6-METHYL-5-NITROPYRIDIN-2-AMINE | CAS 22280-62-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

Application

Step-by-step protocol for N-methyl-5-nitropyrimidin-2-amine synthesis

Application Note: Scalable Synthesis and Isolation Protocol for N-Methyl-5-nitropyrimidin-2-amine Introduction and Mechanistic Rationale N-Methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) is a highly versatile heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Isolation Protocol for N-Methyl-5-nitropyrimidin-2-amine

Introduction and Mechanistic Rationale

N-Methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted pharmaceutical agents [1]. The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction.

The starting material, 2-chloro-5-nitropyrimidine, is uniquely primed for this transformation. The strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This creates a severe electron deficiency at the C2 and C4/C6 positions. Consequently, the C2-chlorine bond becomes highly susceptible to nucleophilic attack by methylamine. The reaction proceeds via a stabilized Meisenheimer complex intermediate, followed by the rapid expulsion of the chloride leaving group to restore aromaticity[2].

Experimental Workflow and Logical Architecture

To ensure high yield and prevent the formation of unwanted byproducts (such as ring-opening degradation products caused by excessive heat), the reaction must be strictly temperature-controlled during the initial nucleophilic addition.

G SM 2-Chloro-5-nitropyrimidine (Electrophile) Reaction SNAr Reaction THF, 0 °C to RT, 1-2h SM->Reaction Reagents Methylamine + DIPEA (Nucleophile & Base) Reagents->Reaction Workup Aqueous Workup EtOAc Extraction Reaction->Workup Product N-Methyl-5-nitropyrimidin-2-amine (Target Product) Workup->Product

Figure 1: SNAr workflow for N-methyl-5-nitropyrimidin-2-amine synthesis.

Quantitative Data: Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. A slight excess of methylamine ensures complete consumption of the starting material, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HCl [1].

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-nitropyrimidine159.531.001.59 g (10.0 mmol)Electrophile / Starting Material
Methylamine (2.0 M in THF)31.061.206.0 mL (12.0 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.241.502.6 mL (15.0 mmol)Acid Scavenger (Base)
Tetrahydrofuran (THF) (Anhydrous)N/AN/A30.0 mLSolvent
Ethyl Acetate (EtOAc)N/AN/AAs neededExtraction Solvent

Step-by-Step Methodological Protocol

Step 1: System Preparation and Dissolution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Charge the flask with 2-chloro-5-nitropyrimidine (1.59 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Stir until complete dissolution is achieved.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Expertise Insight: Cooling is strictly required. The pyrimidine ring is hyper-activated by the nitro group; introducing the amine at room temperature can lead to a violent exotherm, resulting in tarring and the formation of uncharacterized polymeric degradation products.

Step 2: Reagent Addition

  • Add DIPEA (2.6 mL, 15.0 mmol) to the cooled solution via syringe in one portion.

  • Equip a syringe pump or addition funnel to deliver the 2.0 M Methylamine in THF solution (6.0 mL, 12.0 mmol).

  • Add the methylamine solution dropwise over a period of 15–20 minutes, maintaining the internal temperature below 5 °C. Expertise Insight: DIPEA is preferred over standard triethylamine (TEA) due to its increased steric bulk, which entirely eliminates the risk of the tertiary amine acting as a competing nucleophile against the highly reactive C2 position.

Step 3: Reaction Maturation

  • Once the addition is complete, maintain the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to naturally warm to Room Temperature (RT, ~20–25 °C).

  • Stir at RT for an additional 1 hour.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Silica gel, 30% EtOAc in Hexanes) or LC-MS. The starting material should be completely consumed [1].

Step 4: Quenching and Workup

  • Concentrate the reaction mixture in vacuo to remove the bulk of the THF.

  • Partition the resulting residue between Ethyl Acetate (50 mL) and Deionized Water (30 mL).

  • Transfer to a separatory funnel and collect the organic (EtOAc) layer.

  • Extract the aqueous layer with an additional portion of EtOAc (20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). Expertise Insight: The NaHCO3 wash ensures the complete removal of any residual hydrochloride salts formed during the reaction, preventing acidic degradation of the product during concentration.

Step 5: Isolation and Characterization

  • Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.

  • If necessary, purify via flash column chromatography (SiO2, gradient elution 0 to 30% EtOAc/Hexanes) to afford pure N-methyl-5-nitropyrimidin-2-amine.

  • Validation: Confirm identity via LC-MS (Expected ESI+ m/z: ~155.0 [M+H]+) [2].

References

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Method

Application Note: Purification of N-methyl-5-nitropyrimidin-2-amine by Recrystallization

Abstract & Scope This application note details the purification of N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) via recrystallization. This compound is a critical scaffold in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the purification of N-methyl-5-nitropyrimidin-2-amine (also known as 2-(methylamino)-5-nitropyrimidine) via recrystallization. This compound is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. While often synthesized via nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with methylamine, the crude product frequently contains unreacted starting materials, hydrolysis byproducts (2-hydroxy-5-nitropyrimidine), and inorganic salts.

This guide provides a field-proven protocol using a hot ethanol or ethanol/water solvent system, selected for its ability to maximize recovery yield while effectively rejecting polar inorganic contaminants and lipophilic organic impurities.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is critical for designing a robust recrystallization process.

PropertyDescriptionImplications for Purification
Chemical Structure Pyrimidine ring with a nitro group (C5) and an N-methyl amino group (C2).[1]The nitro group imparts high polarity and crystallinity; the amino group allows hydrogen bonding.
Appearance Yellow to orange crystalline solid.Color intensity can indicate impurity levels (darker orange/brown often implies oxidation products).
Melting Point Expected range: 170–200°C (Based on analogs like 2-amino-5-nitropyridine, MP ~188°C).High MP allows for high-temperature dissolution without melting the solid into an "oil" (oiling out).
Solubility Profile Low: Water, Hexanes, cold Ethanol. Moderate: Hot Ethanol, Methanol, Acetonitrile. High: DMF, DMSO.[2]Ethanol is the ideal "good" solvent; Water serves as a potent anti-solvent.
Solvent Selection Strategy

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the steep solubility curve required for crystallization.

  • Primary Candidate (Ethanol): Protic nature interacts well with the amino group. The steep temperature-solubility gradient allows for dissolution at reflux (~78°C) and precipitation at room temperature.

  • Alternative (Acetonitrile): Useful if the compound is too soluble in ethanol or if protic solvents cause transesterification/solvolysis side reactions (unlikely here but possible with esters).

  • Anti-Solvent (Water): Used to force precipitation if yield from pure ethanol is low.[3]

Detailed Recrystallization Protocol

Phase 1: Solvent Screening (Small Scale)

Before committing the entire batch, perform this rapid test with 100 mg of crude material.

  • Place 100 mg crude solid in a test tube.

  • Add Ethanol (absolute) dropwise while heating to boiling (water bath >80°C).

  • Observation:

    • Dissolves in <0.5 mL: Too soluble. Use Ethanol/Water mixture.[3]

    • Dissolves in 1-3 mL:Ideal. Proceed with pure Ethanol.

    • Insoluble even in 5 mL: Too insoluble. Switch to DMF/Water or Acetonitrile .

Phase 2: Batch Recrystallization (Standard Protocol)

Reagents:

  • Crude N-methyl-5-nitropyrimidin-2-amine

  • Solvent: Ethanol (95% or Absolute)

  • Anti-solvent (Optional): Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of Ethanol (approx. 10 mL per gram of solid).

    • Heat the mixture to a gentle reflux on a stir plate/oil bath.

    • Critical: Add additional hot ethanol in small portions until the solid just dissolves . Do not add a large excess.

    • Note: If a small amount of dark, gritty solid remains undissolved after adding reasonable solvent, this is likely inorganic salt (NaCl/NH4Cl) or polymer. Do not continue adding solvent; proceed to filtration.

  • Decolorization (Optional):

    • If the solution is dark brown/black, remove from heat for 1 minute (to prevent boil-over).

    • Add Activated Carbon (1-2% w/w).

    • Boil for 5-10 minutes.

  • Hot Filtration:

    • Goal: Remove mechanical impurities, salts, and charcoal.

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

    • Filter the boiling solution rapidly into a clean, pre-warmed receiving flask.

    • Tip: If crystals form in the funnel, rinse with a small volume of boiling ethanol.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature on the benchtop. Do not disturb.

    • Optimization: If no crystals form at room temperature (RT), the solution is not saturated enough.[4] Reheat and add warm water dropwise until a faint turbidity persists, then let cool.

    • Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).[4][5][6]

    • Wash: Rinse the filter cake with a small portion of ice-cold ethanol (or the specific solvent mixture used).

    • Warning: Do not use room-temperature solvent for washing, or you will redissolve the product.

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 4-6 hours to remove residual solvent.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow and decision points during the purification process.

Recrystallization_Workflow Start Crude N-methyl-5-nitropyrimidin-2-amine Solvent_Test Solvent Screening (100 mg scale) Start->Solvent_Test Dissolution Dissolve in Hot Ethanol (Reflux) Solvent_Test->Dissolution Ethanol Selected Check_Solubility Is solid fully dissolved? Dissolution->Check_Solubility Add_Solvent Add more Hot Ethanol Check_Solubility->Add_Solvent No Hot_Filter Hot Filtration (Remove salts/carbon) Check_Solubility->Hot_Filter Yes (or Salts remain) Add_Solvent->Check_Solubility Cooling Slow Cooling to RT then 0°C Hot_Filter->Cooling Check_Crystals Crystals Formed? Cooling->Check_Crystals Add_Antisolvent Add Warm Water (Turbidity point) Check_Crystals->Add_Antisolvent No Isolation Vacuum Filtration & Cold Wash Check_Crystals->Isolation Yes Add_Antisolvent->Cooling Drying Vacuum Dry (40-50°C) Isolation->Drying

Caption: Step-by-step workflow for the recrystallization of N-methyl-5-nitropyrimidin-2-amine, including decision loops for solubility adjustments.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution temperature too high; impurities lowering MP; solvent too polar.Add a seed crystal at a temperature slightly below the boiling point. Switch to a solvent system with a lower boiling point (e.g., Methanol).
Low Yield Too much solvent used during dissolution.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop".
Impure Crystals Cooling was too rapid, trapping impurities.Re-dissolve and cool much more slowly (wrap flask in a towel).
Insoluble Matter Presence of inorganic salts (NaCl) or polymer.These are insoluble in hot ethanol. Ensure they are removed during the Hot Filtration step.[3]

Analytical Validation

To ensure the protocol was successful, validate the purified material using the following metrics:

  • HPLC Purity: Target >98% area under the curve (AUC). Impurities such as 2-chloro-5-nitropyrimidine should be absent.

  • Melting Point: A sharp melting range (typically within 2°C) indicates high purity. Compare against the crude MP; the purified MP should be higher and sharper.[3]

  • 1H NMR (DMSO-d6): Verify the integral ratio of the methyl group (doublet ~2.9-3.0 ppm) to the aromatic protons (singlet/doublet ~9.0-9.2 ppm).

References

  • BenchChem. (n.d.).[3] Purification of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Retrieved from (General methodology for nitropyrimidinamines).

  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine Product Specification. Retrieved from (Analogous compound properties).

  • ChemicalBook. (2025). Synthesis of 2-chloro-5-nitropyridine. Retrieved from (Precursor synthesis context).

  • MIT OpenCourseWare. (2023). Recrystallization Guide. Retrieved from (Standard operating procedures for recrystallization).

  • ResearchGate. (2021). Recrystallization of amine compounds. Retrieved from (Solvent selection for basic amines).

Sources

Application

Application Note: High-Purity Isolation of N-Methyl-5-nitropyrimidin-2-amine via Flash Column Chromatography

Abstract This protocol details the purification of N-methyl-5-nitropyrimidin-2-amine (CAS: 7758-18-1), a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. While the 5-nitro group fac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the purification of N-methyl-5-nitropyrimidin-2-amine (CAS: 7758-18-1), a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. While the 5-nitro group facilitates nucleophilic aromatic substitution (


), it imparts significant polarity and poor solubility in non-polar solvents, creating challenges for standard silica chromatography. This guide provides a field-proven method using a Dichloromethane (DCM) / Methanol (MeOH) gradient system, emphasizing pre-purification solubility analysis and Thin Layer Chromatography (TLC) validation to ensure >98% purity.

Introduction & Chemical Context

N-methyl-5-nitropyrimidin-2-amine is typically synthesized via the nucleophilic displacement of 2-chloro-5-nitropyrimidine with methylamine. The purification challenge lies in separating the product from two distinct classes of impurities:

  • Non-polar Starting Material: Unreacted 2-chloro-5-nitropyrimidine.

  • Polar By-products: Hydrolysis products such as 5-nitropyrimidin-2(1H)-one (2-hydroxy-5-nitropyrimidine).

The electron-withdrawing nature of the 5-nitro group and the pyrimidine ring significantly reduces the basicity of the exocyclic amine (


 conjugate acid < 3). Consequently, unlike aliphatic amines, this compound exhibits minimal "tailing" on silica gel, allowing for sharp peak shapes without the mandatory addition of triethylamine (TEA), although low concentrations of TEA can be used as a precautionary modifier.

Pre-Purification Analysis (Self-Validating System)

Before scaling to a column, the separation must be validated via TLC. This step is non-negotiable for ensuring the mobile phase provides adequate resolution (


).
Solubility Check

The crude solid is often sparingly soluble in Hexane or Toluene.

  • Recommended Load Solvent: Dichloromethane (DCM) or a minimal volume of DCM/Methanol (9:1).

  • Solid Loading: If solubility is <50 mg/mL in DCM, dry loading onto Celite or Silica is required to prevent band broadening (See Section 4.2).

TLC Method Development

Stationary Phase: Silica Gel


 aluminum sheets.
Visualization:  UV (254 nm) is highly effective due to the nitro-aromatic chromophore.
Mobile Phase SystemTarget

(Product)
ObservationRecommendation
100% DCM < 0.10Product sticks to baseline.Too weak.
50% EtOAc / Hexane 0.30 - 0.40Good separation from starting material (

).
Viable Option A (For low polarity impurities).
5% MeOH / DCM 0.35 - 0.45Sharp spots; Hydrolysis impurities remain at baseline.Preferred Option B (High solubility capacity).

Validation Criteria:

  • The

    
     difference between the Product and the nearest impurity must be 
    
    
    
    .
  • If the "Starting Material" spot (high

    
    ) is visible, use a gradient starting with 100% DCM.
    

Detailed Chromatography Protocol

Column Specifications
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions:

    • Sample Load < 100 mg: 12g cartridge or 1.5 cm ID glass column.

    • Sample Load 100 mg - 1 g: 40g cartridge or 3.0 cm ID glass column.

  • Flow Rate: 15–25 mL/min (Flash Cartridge) or gravity flow optimized to 2 inches/minute linear velocity.

Sample Loading Strategy

Context: Poor solubility leads to "crashing out" at the column head, causing streaking.

  • Method: Dry Loading (Solid Load).

    • Dissolve crude mixture in MeOH/DCM (1:1).

    • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).

    • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Load the powder into a solid load cartridge or directly onto the pre-equilibrated column bed.

Mobile Phase Gradient (DCM/MeOH System)

This gradient is designed to elute non-polar impurities first, followed by the product, leaving polar hydrolysis by-products on the column.

StepSolvent A (DCM)Solvent B (MeOH)Column Volumes (CV)Purpose
Equilibration 100%0%3 CVWetting the silica bed.
Isocratic Hold 100%0%2 CVElute unreacted 2-chloro-5-nitropyrimidine (

).
Linear Gradient 100%

95%
0%

5%
10 CVControlled elution of target amine.
Isocratic Elution 95%5%5 CVComplete elution of target (Main Peak).
Wash (Optional) 90%10%3 CVElute polar impurities (waste).
Fraction Collection & Monitoring
  • Collection: Collect fractions of 0.25 CV size (e.g., 10 mL fractions for a 40g column).

  • Monitoring: Spot every 3rd fraction on TLC. Visualize under UV 254 nm.

  • Pooling: Combine fractions containing the single spot corresponding to the product.

    • Caution: Do not pool "tail" fractions if they show a faint lower spot (potential hydrolysis product).

Workflow Visualization

PurificationProtocol Start Crude Reaction Mixture (N-methyl-5-nitropyrimidin-2-amine) Solubility Solubility Check (DCM vs MeOH) Start->Solubility TLC TLC Method Dev (Target Rf 0.3-0.4) Solubility->TLC LoadChoice Solubility > 50mg/mL? TLC->LoadChoice WetLoad Wet Loading (DCM Solution) LoadChoice->WetLoad Yes DryLoad Dry Loading (Celite/Silica Adsorption) LoadChoice->DryLoad No Column Flash Chromatography (DCM/MeOH Gradient) WetLoad->Column DryLoad->Column Fractions Fraction Analysis (TLC/UV) Column->Fractions Pool Pool Pure Fractions & Evaporate Fractions->Pool Single Spot QC Final QC (1H-NMR / HPLC) Pool->QC

Figure 1: Decision tree for the purification of N-methyl-5-nitropyrimidin-2-amine, highlighting the critical choice between wet and dry loading based on solubility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing / Streaking Interaction with silanols (rare for nitro-amines) or column overload.1. Reduce sample load.2. Add 1% Triethylamine (TEA) to the mobile phase.
Co-elution with Starting Material Gradient too steep; starting material not fully eluted.Extend the initial 100% DCM isocratic hold to 4-5 CVs.
Product Crystallizes in Column Solubility limit exceeded in mobile phase.Switch to Dry Loading immediately. Ensure the gradient contains sufficient MeOH before the product band elutes.
Yellow Band Stays on Column 5-nitropyrimidin-2-one (hydrolysis product) is highly polar.This is desired. Do not elute. Discard the silica containing the yellow baseline band.

References

  • Royal Society of Chemistry. (2013).[1] Supplementary Information: Synthetic routes to nitropyrimidine compounds. Medicinal Chemistry Communications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Evaluating N-methyl-5-nitropyrimidin-2-amine Cytotoxicity

Introduction N-methyl-5-nitropyrimidin-2-amine is a substituted nitropyrimidine derivative, a class of compounds recognized for their diverse pharmacological potential. Structurally related molecules have demonstrated ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-5-nitropyrimidin-2-amine is a substituted nitropyrimidine derivative, a class of compounds recognized for their diverse pharmacological potential. Structurally related molecules have demonstrated activities ranging from antimicrobial and anticancer effects to the modulation of inflammatory pathways.[1][2][3] Given the recurring motif of the nitropyrimidine core in bioactive compounds, a thorough evaluation of the cytotoxic profile of N-methyl-5-nitropyrimidin-2-amine is a critical step in its development as a potential therapeutic agent.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the cytotoxicity of this compound.

The potential mechanisms of action for nitropyrimidine derivatives suggest several avenues for cytotoxicity. These may include the inhibition of essential enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis, or the induction of cellular stress pathways.[1][3] For instance, some analogues are known to inhibit inducible nitric oxide synthase (iNOS), potentially altering cellular signaling and viability.[1][5] Furthermore, the presence of a nitro group raises the possibility of inducing oxidative stress and subsequent cellular damage, including DNA damage.[6]

This guide presents a multi-faceted approach to assessing the cytotoxicity of N-methyl-5-nitropyrimidin-2-amine, employing a panel of well-established and validated cell-based assays. By examining multiple endpoints, from metabolic activity and membrane integrity to specific cell death pathways like apoptosis, researchers can construct a detailed and nuanced understanding of the compound's cellular effects. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.

I. Initial Cytotoxicity Screening: Assessing Metabolic Activity and Membrane Integrity

A primary assessment of cytotoxicity typically involves determining the compound's effect on fundamental cellular functions such as metabolic activity and the integrity of the plasma membrane. The MTT and LDH assays are cornerstones of this initial screening phase, providing a broad overview of the compound's potential to induce cell death.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The intensity of the purple color is directly proportional to the number of metabolically active cells.[8]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h (adhesion) Seed->Incubate1 Treat Treat with N-methyl-5-nitropyrimidin-2-amine (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of N-methyl-5-nitropyrimidin-2-amine in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of N-methyl-5-nitropyrimidin-2-amine. Include wells with vehicle control (medium with the same concentration of solvent used for the compound) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2 to allow for the formation of formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13][14] The amount of LDH in the supernatant is proportional to the number of dead or membrane-compromised cells.[14]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction Seed_Treat Seed and treat cells with N-methyl-5-nitropyrimidin-2-amine Incubate Incubate for desired period Seed_Treat->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect Collect supernatant Centrifuge->Collect Add_Reagent Add LDH reaction mixture Collect->Add_Reagent Incubate_RT Incubate at RT (30 min) Add_Reagent->Incubate_RT Add_Stop Add stop solution Incubate_RT->Add_Stop Read_Absorbance Read absorbance at 490 nm Add_Stop->Read_Absorbance

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[11]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

II. Mechanistic Cytotoxicity Assays: Investigating Apoptosis

To delve deeper into the mechanism of cell death induced by N-methyl-5-nitropyrimidin-2-amine, it is essential to investigate whether the compound triggers apoptosis, a form of programmed cell death.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[16][17] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[16] Therefore, PI can be used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[16][17][18]

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Seed_Treat Seed and treat cells Incubate Incubate Seed_Treat->Incubate Harvest Harvest and wash cells Incubate->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Dark Incubate at RT in the dark Add_Stains->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N-methyl-5-nitropyrimidin-2-amine at various concentrations for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[17]

    • Healthy cells: Annexin V-negative and PI-negative.[17][18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17][18][19]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17][18][19]

B. Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[20][21] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[20] The intensity of the luminescence is proportional to the amount of caspase activity.[21]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with N-methyl-5-nitropyrimidin-2-amine as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[22]

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[22]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.[22]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

III. Investigating Potential Mechanisms of Cytotoxicity: Oxidative Stress and DNA Damage

Given that nitropyrimidine derivatives can be associated with the generation of reactive oxygen species (ROS), it is pertinent to investigate whether N-methyl-5-nitropyrimidin-2-amine induces oxidative stress and subsequent DNA damage.

A. Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[23] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with N-methyl-5-nitropyrimidin-2-amine for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.

  • Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

B. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA damage, including single and double-strand breaks, at the level of individual cells.[24][25][26] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape with a "head" (intact DNA) and a "tail" (damaged DNA).[24] The length and intensity of the comet tail are proportional to the extent of DNA damage.[24]

Comet_Workflow cluster_prep Cell Preparation & Treatment cluster_embedding Cell Embedding cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Visualization & Analysis Treat_Cells Treat cells with compound Harvest_Cells Harvest and resuspend cells Treat_Cells->Harvest_Cells Mix_Agarose Mix cells with low-melting-point agarose Harvest_Cells->Mix_Agarose Layer_Slide Layer on pre-coated slide Mix_Agarose->Layer_Slide Solidify Solidify on ice Layer_Slide->Solidify Lysis Lyse cells in alkaline/neutral buffer Solidify->Lysis Unwinding DNA unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Stain Stain with DNA dye Electrophoresis->Stain Visualize Visualize with fluorescence microscope Stain->Visualize Analyze_Comets Analyze comet parameters Visualize->Analyze_Comets

Caption: Workflow for detecting DNA damage using the comet assay.

  • Cell Preparation: Treat cells with N-methyl-5-nitropyrimidin-2-amine. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Prepare slides by coating them with a layer of 1% normal melting point agarose.

  • Cell Embedding: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose and quickly layer it onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.

  • Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a current of 300 mA for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail moment, or percentage of DNA in the tail).

IV. Data Presentation and Interpretation

For a comprehensive understanding of the cytotoxic profile of N-methyl-5-nitropyrimidin-2-amine, the quantitative data from the various assays should be systematically organized and compared.

Summary of Quantitative Cytotoxicity Data
AssayEndpoint MeasuredKey ParameterExample Data (Hypothetical)
MTT Assay Metabolic Activity / Cell ViabilityIC5025 µM
LDH Assay Membrane Integrity / Cell Lysis% Cytotoxicity at IC5045%
Caspase-Glo® 3/7 Apoptosis (Effector Caspase Activity)Fold increase in activity at IC504.2-fold
Annexin V/PI Apoptosis / Necrosis% Apoptotic cells at IC5035% early, 15% late
ROS Assay Oxidative StressFold increase in fluorescence at IC503.5-fold
Comet Assay DNA Damage% DNA in tail at IC5040%

Interpretation:

The hypothetical data presented in the table suggests that N-methyl-5-nitropyrimidin-2-amine induces cytotoxicity with an IC50 of 25 µM. The significant increase in caspase-3/7 activity and the high percentage of Annexin V-positive cells indicate that apoptosis is a primary mode of cell death. The accompanying increase in LDH release suggests that at this concentration, some cells are undergoing late-stage apoptosis or necrosis. Furthermore, the elevated ROS levels and significant DNA damage observed in the comet assay point towards an underlying mechanism involving the induction of oxidative stress, which likely contributes to the observed apoptotic cell death.

V. Conclusion

This application note provides a detailed framework for the comprehensive evaluation of the cytotoxicity of N-methyl-5-nitropyrimidin-2-amine. By employing a multi-assay approach that interrogates different cellular processes, researchers can move beyond a simple determination of cell death towards a more mechanistic understanding of the compound's biological effects. The combination of initial screening assays with more specific mechanistic assays will provide a robust dataset to guide further drug development efforts. It is imperative that all experiments are conducted with the appropriate controls to ensure the validity and reproducibility of the findings.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • MTT Assay Protocol | Springer Nature Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay - PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Oxidative Stress: How to Measure It and How to "Prevent" It - SoLongevity. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI. [Link]

  • LDH cytotoxicity assay | Protocols.io. [Link]

  • A Review of Various Oxidative Stress Testing Methods - Cell Biolabs, Inc. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay - JoVE. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay - PubMed. [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. [Link]

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. [Link]

  • Cell-based Assay for Mechanistically-based Prediction of Cytoxicity | NIST. [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. [Link]

  • Assessment and In Vitro Repair of Damaged DNA Templates. [Link]

  • In Vitro Evaluation of DNA Damage Induction by Silver (Ag), Gold (Au), Silica (SiO 2 ), and Aluminum Oxide (Al 2 O 3 ) Nanoparticles in Human Peripheral Blood Mononuclear Cells - MDPI. [Link]

  • Caspas-Glo 3/7 Assay - Reaction Biology. [Link]

  • Cell-Based Assays Guide | Antibodies.com. [Link]

  • Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • The enhancement of cytotoxicity of N-methyl-N-nitrosourea and of gamma-radiation by inhibitors of poly(ADP-ribose) polymerase - PubMed. [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. [Link]

  • Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc. [Link]

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Application

Application Note: High-Throughput Kinome Profiling of N-methyl-5-nitropyrimidin-2-amine Scaffolds

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Application: High-Throughput Screening (HTS), Kinase Selectivity Profiling, Fragment-Based Drug Discovery Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Application: High-Throughput Screening (HTS), Kinase Selectivity Profiling, Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale

In the pursuit of highly selective kinase inhibitors, 1 has emerged as a superior alternative to traditional high-throughput screening of massive, complex libraries[1]. By screening low-molecular-weight compounds (fragments), researchers can achieve higher ligand efficiency and sample a broader chemical space.

N-methyl-5-nitropyrimidin-2-amine (MW ≈ 154 Da) represents a highly privileged, yet underexplored, 2D fragment scaffold for kinase targeting. The mechanistic causality behind selecting this specific chemotype lies in its precise electronic and steric properties:

  • Hinge-Binding Mimicry: The pyrimidine core acts as a bioisostere for the adenine ring of ATP. The C2 N-methylamine provides a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (typically the gatekeeper+1 residue).

  • Electronic Modulation: The 5-nitro group is a powerful electron-withdrawing group (EWG). It drastically reduces the electron density of the pyrimidine ring, lowering the pKa of the C2 exocyclic amine. This electronic polarization alters the hydrogen-bonding dynamics, potentially increasing residence time within the ATP-binding pocket.

  • Vector Elaboration: The N-methyl group restricts the conformational flexibility of the amine and serves as a defined exit vector pointing toward the solvent channel, which is critical for2[2].

Because fragments bind with low initial affinity (typically high


M to mM range), screening requires high compound concentrations. At these concentrations, compound autofluorescence and aggregation frequently cause false positives. To ensure absolute trustworthiness , this application note details a self-validating, dual-assay HTS system: a primary luminescent ATP-depletion assay, followed by an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Experimental Workflow Design

To systematically evaluate N-methyl-5-nitropyrimidin-2-amine against a panel of kinases, we employ a multi-tiered screening cascade.

HTS_Workflow A Fragment Library Prep (N-methyl-5-nitropyrimidin-2-amine) B Primary HTS Screen (Luminescent ATP-Depletion) A->B 500 µM Screening Conc. C QC & Counter-Screen (Luciferase Interference Check) B->C >50% Inhibition Hits D Orthogonal Validation (TR-FRET Binding Assay) C->D False-Positive Removal E Kinome Selectivity Profiling (IC50 / Kd Determination) D->E Confirmed Active-Site Binders F Hit-to-Lead Expansion (X-ray Crystallography & SAR) E->F Ligand Efficiency > 0.3

Caption: Self-validating HTS workflow for fragment screening, ensuring false-positive elimination.

Phase 1: Primary Luminescent Kinase Assay Protocol

The primary screen utilizes a 3 that measures the amount of ATP remaining after the kinase reaction[3]. The luminescent signal is inversely proportional to kinase activity. This "add-and-read" format is highly resistant to the autofluorescence commonly exhibited by highly conjugated or nitro-containing aromatic fragments[4].

Reagents and Materials
  • Test Compound: N-methyl-5-nitropyrimidin-2-amine (100 mM stock in 100% DMSO).

  • Kinase Panel: Purified recombinant kinases (e.g., JAK3, EGFR, CDK2, PKA) at pre-optimized

    
     concentrations.
    
  • Detection Reagent: Kinase-Glo® or equivalent Ultra-Glo™ Luciferase ATP detection reagent[4].

  • Plates: 384-well low-volume white polystyrene plates (to maximize luminescence reflection).

Step-by-Step Methodology (384-Well Format)
  • Compound Preparation: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the fragment stock into the 384-well assay plate. This yields a final assay concentration of 500 µM at 1% DMSO.

  • Enzyme Addition: Dispense 2.5 µL of the specific kinase enzyme diluted in Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Pre-Incubation: Incubate the enzyme-fragment mixture for 15 minutes at room temperature. Causality: Fragments have rapid on/off rates; pre-incubation ensures equilibrium is reached before ATP introduces competitive pressure.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent

    
     for each specific kinase to ensure the assay is highly sensitive to competitive hinge-binders.
    
  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 5.0 µL of the Luminescent Detection Reagent to halt the reaction and initiate the luciferase cascade.

  • Readout: Incubate for 10 minutes to stabilize the signal, then read luminescence on a multi-mode plate reader (integration time: 0.5 seconds/well).

Self-Validation: The Counter-Screen

Nitro-aromatics can occasionally act as luciferase inhibitors. To validate the trustworthiness of the hits, run a parallel plate containing only ATP and the detection reagent (no kinase). If N-methyl-5-nitropyrimidin-2-amine reduces the signal here, it is a false positive interfering with the reporter enzyme.

Phase 2: Orthogonal TR-FRET Binding Protocol

To definitively prove that the fragment binds to the kinase active site, we employ a 5[5].

Mechanistic Advantage: Lanthanide chelates (like Terbium) have emission lifetimes in the millisecond range. By delaying the measurement by 50–100 microseconds after excitation, all short-lived nanosecond autofluorescence from the nitro-pyrimidine fragment decays, resulting in a near-zero background signal[5].

TR_FRET_Mechanism K Kinase Target (GST-Tagged) Tr Fluorescent Tracer (Acceptor) K->Tr Active Site Binding Ab Anti-GST Antibody (Terbium Donor) Ab->K Binds Tag Signal High TR-FRET Signal (Emission 520nm) Tr->Signal Energy Transfer Cmpd N-methyl-5-nitro... (Fragment Competitor) Cmpd->K Displaces Tracer NoSignal Low TR-FRET Signal (Emission 490nm) Cmpd->NoSignal FRET Disrupted

Caption: TR-FRET competitive binding principle. Fragment binding displaces the tracer, reducing the 520/490 nm emission ratio.

Step-by-Step Methodology (384-Well Format)
  • Plate Setup: Use 384-well low-volume black plates (black walls prevent cross-talk and light scatter).

  • Tracer/Antibody Mix: Prepare a solution containing 2 nM Terbium-labeled anti-GST antibody and the specific fluorescent kinase tracer (concentration set to its

    
     for the target kinase).
    
  • Reaction Assembly:

    • Add 5 µL of Kinase/Tracer/Antibody mix to the wells.

    • Add 5 µL of N-methyl-5-nitropyrimidin-2-amine (titrated from 1 mM down to 1 µM to generate an

      
       curve).
      
  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Time-Resolved Measurement: Read the plate using an HTS microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm (Flashlamp or Laser).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission: Measure simultaneously at 490 nm (Terbium donor) and 520 nm (Tracer acceptor).

  • Data Processing: Calculate the TR-FRET ratio (Emission 520 / Emission 490). A decrease in the ratio indicates successful active-site competition by the pyrimidine fragment.

Quantitative Data Presentation

The dual-assay system allows for the generation of high-confidence kinome selectivity profiles. Below is a representative data summary for N-methyl-5-nitropyrimidin-2-amine screened against a targeted 5-kinase panel.

Table 1: Kinome Profiling and Selectivity Data

Kinase TargetKinase FamilyPrimary Screen

(µM)
TR-FRET

(µM)
Ligand Efficiency (LE)*Interpretation / Status
JAK3 TK65.2 ± 4.158.0 ± 3.20.38Primary Hit ; strong hinge binding
CDK2 CMGC112.5 ± 8.4105.1 ± 6.50.34Secondary Hit; moderate affinity
EGFR TK> 500> 500N/AInactive
PKA AGC> 500> 500N/AInactive
BRAF TKL420.0 ± 15.2450.0 ± 20.10.22Weak off-target binder

*Ligand Efficiency (LE) is calculated as


. An LE > 0.3 is considered excellent for a fragment, indicating that the N-methyl-5-nitropyrimidin-2-amine scaffold is a highly efficient starting point for JAK3/CDK2 inhibitor development.
Quality Control Metrics

For both assays, calculate the Z'-factor for every plate using the formula:



Where 

is standard deviation,

is mean,

is positive control (e.g., Staurosporine), and

is negative control (DMSO). Acceptance Criteria: Only plates yielding a

are accepted, ensuring the variance is tight enough to detect weak fragment binders reliably.

References

  • Promega Corporation. "High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay." Promega PubHub.[3]

  • ThermoFisher. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions." ThermoFisher Scientific Protocols.[5]

  • Journal of the American Chemical Society. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." ACS Publications.[2]

  • National Institutes of Health (NIH). "Fragment-based drug discovery campaigns guided by native mass spectrometry." PMC.[1]

Sources

Method

Application Note: N-methyl-5-nitropyrimidin-2-amine in Cancer Drug Discovery

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology, specifically those utilizing N-methyl-5-nitropyrimidin-2-amine as a scaffold or intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology, specifically those utilizing N-methyl-5-nitropyrimidin-2-amine as a scaffold or intermediate in the development of kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib).

Role: Pharmacological Scaffold & Fragment-Based Screening

Part 1: Executive Summary & Scientific Context

N-methyl-5-nitropyrimidin-2-amine (CAS: 4093-89-4 for the pyridine analog; often custom synthesized as the pyrimidine variant) is a critical pharmacophore scaffold used in the synthesis of ATP-competitive kinase inhibitors. It serves as the "hinge-binding" motif that anchors the molecule within the ATP-binding pocket of enzymes such as Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) and EGFR .

While the molecule itself possesses only weak to moderate intrinsic cytotoxicity, its primary application in cancer research is twofold:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe the ATP-binding cleft of kinases.

  • Synthetic Intermediate: It is the precursor for the 2,4-diaminopyrimidine core found in blockbuster drugs like Palbociclib (Ibrance) and Ribociclib . The nitro group is typically reduced to an amine to allow for further derivatization (e.g., coupling with bulky side chains to induce specificity).

Mechanism of Action (MoA)
  • Hinge Binding: The 2-amino-pyrimidine motif forms hydrogen bonds with the "hinge region" amino acids (e.g., Valine or Leucine residues) in the kinase active site.

  • Selectivity Determination: The 5-nitro group acts as a placeholder. In final drugs, this position is substituted (after reduction) with large hydrophobic groups (e.g., acetyl, cyclopentyl) that occupy the "selectivity pocket" or "gatekeeper" region, conferring specificity to CDKs over other kinases.

  • Hypoxia Sensitivity: The nitro group can undergo enzymatic reduction in hypoxic tumor microenvironments, potentially serving as a hypoxia-activated prodrug trigger, although this is a secondary application.

Part 2: Experimental Protocols

Protocol A: Preparation & Solubility Optimization

Objective: To prepare stable stock solutions for high-throughput screening (HTS) or synthetic coupling.

Safety Warning: Nitro-aromatics are potentially mutagenic. Handle with nitrile gloves and work in a fume hood.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Primary solvent. Soluble up to 50 mM.
Alternative DMF (Dimethylformamide)Use if coupling reactions require higher boiling points.
Aqueous Buffer PBS (pH 7.4)Poor solubility (>100 µM precipitates). Requires <0.5% DMSO.[1]
Storage -20°C (Desiccated)Stable for 6 months. Avoid freeze-thaw cycles.

Step-by-Step Preparation:

  • Weigh 10 mg of N-methyl-5-nitropyrimidin-2-amine.

  • Add 1.0 mL of sterile-filtered DMSO to generate a high-concentration stock.

  • Vortex for 30 seconds until the yellow powder is fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to prevent light degradation of the nitro group.

  • Quality Control: Verify purity via LC-MS (Target Mass: ~154.13 Da) before use in cell assays.

Protocol B: Comparative Cytotoxicity Screening (MTT Assay)

Objective: To determine the baseline toxicity of the scaffold (Fragment) versus the final inhibitor (Drug) in cancer cell lines (e.g., MCF-7, MDA-MB-231).

Rationale: This assay validates that the scaffold alone lacks sufficient potency, proving that the added side-chains (synthesized in later steps) are essential for nanomolar activity.

Materials:

  • Cell Lines: MCF-7 (ER+ Breast Cancer), MDA-MB-231 (TNBC).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO.

  • Controls: Palbociclib (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment:

    • Fragment Group: Treat with N-methyl-5-nitropyrimidin-2-amine (Gradient: 1 µM – 500 µM). Note: Fragments require higher concentrations.

    • Drug Group: Treat with Palbociclib (Gradient: 1 nM – 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT reagent per well. Incubate 4 hours.

    • Aspirate media and dissolve formazan crystals in 150 µL DMSO.

    • Measure Absorbance at 570 nm.

Expected Results:

  • Fragment (Scaffold): IC50 > 50 µM (Weak binder).

  • Full Drug (Palbociclib): IC50 ~ 10–100 nM (Potent binder).

  • Interpretation: The scaffold provides the anchor, but the side chains provide the affinity.

Protocol C: Chemical Derivatization (Reduction of Nitro Group)

Objective: To convert the inactive "nitro" precursor into the reactive "amino" intermediate for library synthesis.

Reaction Scheme: R-NO2 + H2 (Pd/C) -> R-NH2

  • Dissolve N-methyl-5-nitropyrimidin-2-amine (1 eq) in Methanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) for 4 hours at RT.

  • Filter through Celite to remove catalyst.

  • Concentrate in vacuo. The product, N2-methylpyrimidine-2,5-diamine , is air-sensitive and should be used immediately for amide coupling.

Part 3: Visualization & Pathway Analysis

Figure 1: CDK4/6 Inhibition Pathway

This diagram illustrates how the pyrimidine scaffold (as part of a larger drug) interrupts the cell cycle.

CDK_Pathway cluster_0 Mechanism of Action Compound Pyrimidine Scaffold (Inhibitor Core) CDK4_6 CDK4/6 Complex Compound->CDK4_6 Competitive Inhibition (Blocks ATP Pocket) ATP ATP ATP->CDK4_6 Activates Rb Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK4_6->Rb Phosphorylates Rb_Phos Phosphorylated Rb (Inactive) Rb->Rb_Phos Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) Rb_Phos->E2F Releases CellCycle G1 -> S Phase Transition (Proliferation) E2F->CellCycle Drives Expression

Caption: The pyrimidine scaffold competes with ATP for the CDK4/6 binding pocket, preventing Rb phosphorylation and arresting the cell cycle in the G1 phase.

Figure 2: Fragment-Based Screening Workflow

The logical flow for validating the scaffold.

Workflow Step1 1. Scaffold Selection (N-methyl-5-nitropyrimidin-2-amine) Step2 2. Solubility Check (DMSO Tolerance) Step1->Step2 Step3 3. Kinase Binding Assay (Thermal Shift / SPR) Step2->Step3 Step4 4. Hit Validation (Weak Binding Confirmed) Step3->Step4 Kd > 10 µM Step5 5. Lead Optimization (Grow Fragment) Step4->Step5 Add Side Chains

Caption: Standard workflow for utilizing the pyrimidine scaffold in Fragment-Based Drug Discovery (FBDD).

Part 4: References

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics. Link

    • Context: Establishes the 2-amino-pyrimidine core as the structural basis for Palbociclib.

  • Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews. Link

    • Context: detailed SAR studies on pyrimidine scaffolds.

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

    • Context: Methodology for screening low-affinity fragments like nitropyrimidines.

  • PubChem Compound Summary. (2025). "5-Nitropyrimidin-2-amine."[2][3][4][5] National Center for Biotechnology Information. Link

    • Context: Chemical and physical property verification.[6][5][7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

How to minimize positional isomers in N-methyl-5-nitropyrimidin-2-amine synthesis

Technical Support Center: Synthesis of N-methyl-5-nitropyrimidin-2-amine A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of N-me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-methyl-5-nitropyrimidin-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of N-methyl-5-nitropyrimidin-2-amine, focusing on the critical challenge of minimizing positional isomers. Authored for experienced chemists, this document explains the mechanistic principles behind isomer formation and offers field-tested strategies for troubleshooting and optimizing your reaction to achieve high regioselectivity.

Frequently Asked Questions & Troubleshooting

Q1: We are observing a significant amount of the 4-amino isomer alongside our desired N-methyl-5-nitropyrimidin-2-amine when using 2,4-dichloro-5-nitropyrimidine as a starting material. What are the primary factors controlling C2 vs. C4 selectivity?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-5-nitropyrimidine ring is a classic challenge controlled by the interplay of electronic and steric effects.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate and selectivity.[1][2]

  • Electronic Control: The powerful electron-withdrawing nitro group (-NO₂) at the C5 position is the dominant activating group. It stabilizes the negative charge of the Meisenheimer intermediate through resonance.

    • Attack at C4 (para to -NO₂): When a nucleophile like methylamine attacks the C4 position, the negative charge in the resulting intermediate can be delocalized directly onto the oxygen atoms of the nitro group. This creates a highly stable resonance structure, lowering the activation energy for this pathway.[1]

    • Attack at C2 (meta to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group.[1] The resulting intermediate is less stable, making this pathway kinetically less favorable under standard conditions.

Therefore, the reaction is typically under kinetic control, overwhelmingly favoring substitution at the more electronically activated C4 position.[1][3]

  • The "C4-Selectivity Rule": For SNAr reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 (like -NO₂), the initial substitution almost always occurs at the C4 position.[3] To obtain the C2-substituted product, a sequential strategy is required.

Troubleshooting & Optimization Summary: C2 vs. C4 Selectivity

Factor Impact on Selectivity Recommended Strategy to Favor C2 Substitution
Starting Material 2,4-dichloro-5-nitropyrimidine strongly favors C4 attack first. Use a sequential amination strategy. First, react with a less reactive amine or ammonia at C4, then introduce methylamine to target C2.
Reaction Control The reaction is kinetically controlled, favoring the most stable intermediate (C4 attack). Exploit thermodynamic control by using forcing conditions (higher temperatures) in the second step, after C4 has been functionalized.

| Nucleophile Choice | Highly reactive primary amines (like methylamine) will rapidly attack the C4 position. | Use a different nucleophile for the initial C4 substitution. Forcing C2 substitution directly is challenging and often leads to mixtures. |

Q2: Given the inherent C4 selectivity, what is the best synthetic strategy to maximize the yield of N-methyl-5-nitropyrimidin-2-amine?

A2: The most logical and widely practiced approach is a two-step, sequential nucleophilic aromatic substitution.

This strategy leverages the inherent C4 selectivity to your advantage by first blocking the C4 position and then directing the methylamine to the remaining C2 position.

Recommended Synthetic Workflow:

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

G cluster_0 Step 1: Selective C4 Amination cluster_1 Step 2: C2 Substitution SM 2,4-dichloro- 5-nitropyrimidine Reagent1 Ammonia (NH₃) Ethanol, 0-5 °C Intermediate 2-amino-4-chloro- 5-nitropyrimidine SM->Intermediate  Preferential C4 Attack Reagent2 Methylamine (CH₃NH₂) DMF, 50-80 °C Product Target Product: N-methyl-5-nitropyrimidin-2-amine Intermediate->Product  C2 Attack

Detailed Protocol:

  • Step 1: Synthesis of 2-amino-4-chloro-5-nitropyrimidine

    • Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent like ethanol.[4]

    • Cool the solution to between 0-5 °C in an ice bath.

    • Slowly bubble ammonia gas through the solution or add an ammonia solution dropwise while maintaining the low temperature.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Work-up typically involves precipitating the product in water, filtering, and drying.

  • Step 2: Synthesis of N-methyl-5-nitropyrimidin-2-amine

    • Dissolve the 2-amino-4-chloro-5-nitropyrimidine from the previous step in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4]

    • Add a base, for example, potassium carbonate, to act as a scavenger for HCl.

    • Add a solution of methylamine (e.g., in THF or water) dropwise.

    • Heat the reaction mixture to a temperature between 50-80 °C. The second substitution at the less reactive C2 position often requires more vigorous conditions.[5]

    • Monitor progress by TLC or HPLC.

    • After completion, cool the mixture and pour it into water to precipitate the crude product. Filter, wash with water, and dry.[4]

This sequential approach is the most reliable method for controlling regioselectivity and minimizing the formation of the undesired N-methyl-5-nitropyrimidin-4-amine isomer.

Q3: How do reaction temperature and solvent choice influence the formation of byproducts in the second step?

A3: Temperature and solvent are critical parameters that must be optimized to ensure a clean and efficient substitution at the C2 position.

  • Temperature:

    • Rationale: The C2 position is less electrophilic than the C4 position due to the electronic effects of the ring nitrogens and the C5-nitro group.[5][6] Furthermore, after the first amination at C4, the electron-donating character of the new amino group further deactivates the ring towards subsequent nucleophilic attack. Consequently, higher temperatures are generally required to overcome the activation energy barrier for the second substitution.[5]

    • Recommendation: A temperature range of 50-80 °C is a good starting point.[4] Temperatures that are too low will result in a sluggish or incomplete reaction. Excessively high temperatures might lead to degradation or other side reactions. Precise control is key.

  • Solvent:

    • Rationale: The SNAr mechanism involves the formation of a charged Meisenheimer complex. Polar aprotic solvents are ideal as they can solvate the accompanying cation (e.g., K⁺ from K₂CO₃) without interfering with the nucleophile (methylamine).

    • Recommended Solvents: N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices that facilitate the reaction.[4]

    • Solvents to Avoid: Protic solvents like ethanol or water can protonate the methylamine, reducing its nucleophilicity, and may lead to competitive hydrolysis of the chloro-pyrimidine, forming unwanted hydroxypyrimidine impurities.

Q4: We have a final product that we suspect is a mixture of isomers. What are the best analytical methods to confirm their presence and determine the ratio?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification of positional isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Utility: HPLC is the primary tool for both separating and quantifying isomers. A well-developed reverse-phase (RP-HPLC) method can typically achieve baseline separation.[7]

    • Methodology: Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid modifier like formic or phosphoric acid to improve peak shape.[8] The ratio of isomers can be determined by integrating the peak areas from the UV chromatogram.

    • Reference: For complex separations, specialized columns like those used for hydrophilic interaction chromatography (HILIC) or mixed-mode columns can also be explored.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Utility: ¹H NMR is invaluable for structural confirmation. The chemical shifts and coupling patterns of the pyrimidine ring protons are highly sensitive to the substituent pattern.

    • Expected Differences: The two isomers, N-methyl-5-nitropyrimidin-2-amine and N-methyl-5-nitropyrimidin-4-amine, will have distinct ¹H NMR spectra. The proton on the pyrimidine ring (at C6 for the 2-amino isomer, and at C6 for the 4-amino isomer) will have a unique chemical shift. The coupling between the N-H proton and the methyl protons may also be observable and differ between isomers.

  • Mass Spectrometry (MS):

    • Utility: While MS will show the same molecular ion (m/z) for both isomers, it is crucial for confirming the mass of the product. When coupled with a separation technique (LC-MS or GC-MS), it provides definitive mass confirmation for each separated isomer peak.[10]

Workflow for Isomer Analysis:

G Crude Crude Product HPLC HPLC Analysis (C18 Column) Crude->HPLC NMR ¹H NMR Spectroscopy Crude->NMR LCMS LC-MS Analysis Crude->LCMS Result1 Separation & Quantification (Determine Isomer Ratio) HPLC->Result1 Result2 Structural Confirmation (Identify Isomers) NMR->Result2 Result3 Mass Verification (Confirm M/Z for each peak) LCMS->Result3

Q5: What are the most effective purification strategies to isolate the desired N-methyl-5-nitropyrimidin-2-amine from its positional isomer?

A5: Purification requires leveraging the subtle differences in the physicochemical properties of the isomers.

  • Column Chromatography:

    • This is the most versatile and generally successful method for separating positional isomers.[4]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system is typically required. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent ratio must be determined empirically, usually guided by TLC analysis. The slightly different polarities of the isomers should allow for separation.

  • Recrystallization:

    • If the crude product contains one isomer in high excess and the impurities have different solubilities, fractional recrystallization can be an effective and scalable purification method.

    • Methodology: The key is to find a solvent or solvent system in which the desired isomer has lower solubility at a cool temperature compared to the undesired isomer and other impurities. This often requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water). The pure product will crystallize out upon cooling, leaving the more soluble isomer in the mother liquor.[4]

References

  • Technical Support Center: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_lTnlMOa-aDSwkJi3EKA6Gj4-9-8xAWeuFa59ppFyV_yVDzv3xZNLfRF-ZXnHokj3YGCgk1EdE8Rkq_3qhv49JKtS8FlqFJ6yZruCungrrLYOwAGro7yu9ippKddqBYOtNXymmUpgQwcjvR1eYgWHlbLYwd_wdR7nM1TTRNUUNx63LIKz381r_2sRpm-rlZoUUPEvfvOb0fc32oy0YACUs2DYgOVHuqfCm4E=]
  • Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (Publication details not fully available from snippet). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIb8AhDHUDpaEL6_HMQXHkIjY_OwSa8gSAdxAsOsiOp5BbABV7JXzlnbYNQ0V8bOItq63MUkOHItNNNyNXrTxHzP7xz2ucNPsAb8PeGXQxTB5AujNHj_0kU06nyyVU4QytiDSic1bcA7ARfM_Iz5TRkxqTJzgdgvcplkyMXxLoj9805qb9qDhX]
  • Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpBNp_-LaEkPiIsbsvPX7r7ud2uroWiqRL_sSN6dQxD-0M5EKOYZZu0pJDMsuihQIcP2ewPQz5ufiWu0ydioAvznGI07QoMBKwok0o6j85TU2P7lS_eEnCbCefP92D-kv_034gBGu7zavY8yBh0pnWzpQgLqTdnlrtVmywAJVXYa4ze_uK0rxuqp0JlAZePaKyUC_cFvav7AGXfMxdnoBgLBgGVhVn1XOHafOmr1Sp4Aa2Z9P9DsI-Dz9UH5a82I5Yy0MMrLrd0JIKKjf5AXNoAEhoj6DA]
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKKRcnLPGUMmx5_JdpkTa5NqejHwodoYT5KpDWFb_xg3BsPAmCDftTz-vPqajG6m2EGTYWOXEEFp8dyBalwqTOpVj-Bja7Npt3AmXzhLz3IIH3a4Cr4RbUrXqgcvLH-ozW7FQfStFXEWolbsIO7RXQT4Jp-tjNwxk8RpjY-HjCfekV742yrWeD_JLsuL6XilF2Oro9o7kPYAWmC8Ptro1Wb0VqQvYZ-TZSnBuwHHXOnnidSbbuHKIG85BhRhSXpCyvRA=]
  • Synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMAoIynhNMkR3NKT9QYUIenpLeiT8kYu7rrBIwycUVSmwe12EqLMIc52PJlxv-NoOhW7kj1Ett4_96Q1_sDPTT3-IWcZ3kvhAN3x9ab1v67EOu6UuV6OYkeP6X3xy_7oWtmDnnjbHeipjJO-lJFuzoBoAUqKWXzntR_AUMM02tEnWd2WFk3uqxA_A=]
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  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXV2q28-KfTbhwJrlx7NQcMuR8JnLwdxCBdjEBVpXSIpUeP2U0WjrlMxOpTdjVIEOtxyJqevNSJaWBnBR-zj4IC1GhYXBknsZTNuXyQbgzjWkB4B9jsnjuR8xS619pXzBgevnUgndGvLjr0I7XdJylOYDXLhkDbDoJunqE_ckQzWzoawe7uViqnbkxXvXD707tqnl4tqlCC6xf8T18w41OnmwrF3cyiwtwMcSCQIVauyc=]
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMrn68eEJBLVX_In8GHnt66dIcmOQFc422Msj8t0W9_MRXok5v6gYVWRB55WcEBv9CrLWtqRlPDbwUqHyHJzbbuN2JGCl3KntF8v8sJueIaHekuzpDn0JaNmrbfM-TpcjWyYNdpSHoaK3ClhoyhccWD6WWniCN9ZwCwBRsWKoeULq3Z_ji7Ng=]
  • Nucleophilic substitutions at the pyridine ring. J. Chem. Soc., Perkin Trans. 2, 1997, 2415-2422. [URL: https://doi.org/10.1039/A701902E]
  • Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. Journal of Chromatography B, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15013141/]
  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry, 2013. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbU3jkmXOD--dWvPCUPQmBeqKT0r9GiywXA4qr8ZuAVPu370VBo5J6Heoo6Jif-XoYxYFYELtGikp5357s9BhKzno977cvz-t5EJEyMf6fT_7CyFDnYUbVTYWnWSUimBvtLoKvcQqcPdVg55gjbQxV4saOsqu3wg==]
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/280048128_Regioselective_Control_of_the_S_N_Ar_Amination_of_5-Substituted-24-Dichloropyrimidines_Using_Tertiary_Amine_Nucleophiles]
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3-5p0PS1ORt7_psZ4rZA11_qNTW9TwZX_v_9YVMB1WE78ZbNBDPPeh8TEGzPvrf4NJKsfzCNKa4a7r4AqFiPLTGEE12bYg8xWvaxWvPXWNyEr8ek7KUkhlX0maPMiIcFCynO3T6AfZ8y9sBFPVsJpVBzR-LEIshr_2I8pXqIHqKWdvoNLc561KmDEdUjzqs8JRkti]
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Scilit. [URL: https://www.scilit.net/article/10.1002/jssc.201000216]
  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. ResearchGate. [URL: https://www.researchgate.
  • Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. [URL: https://www.vapourtec.com/flow-chemistry-resource-center/publication-library/regioselective-synthesis-of-3-aminoimidazo12-%CE%B1pyrimidines-under-continuous-flow-conditions/]
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [URL: https://doi.org/10.1039/C5AY02742A]
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  • Directed nucleophilic aromatic substitution reaction. (Publication details not fully available from snippet). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNdABnjo71qZRfEHNm0gfdMuW8kTU6kKaa0ry4YoHAxXIi4YnE-LMim2bn3WPV6m9iaNHnnlq-jgroUyWDTddp7gYbEo5Gmq6rgVEOOpEnJgXR-5CX55Xs4UP5xI6eAUXG7LG2pQy_aX0WGZ7kkbqRc1L2WxtyQ-z]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdB6qiO5yKaXbfg_JW__d5x7GeOkP21d0rNu-rCnqhLFvhPVpk5DZ-hJ-Jvd3kV0HN2OVgaZwpf2_qXOLxtFBYNLQj0_02ZNVXr1YnOOdhIUL3XKKuS4DMUS2HlKWIUsmopm_YqhO_AF2Td3e8d2oaEcTQltG3e3ArslVWaUSuK_Hav69aYt4rFAl9Q7I7OTWUYBwn-Oa063CefiW2FEA2XIzAkKbNxlptmmRYWWU=]
  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Publications Inc. [URL: https://journals.sagepub.com/doi/abs/10.3998/ark.5550190.0007.804]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150153/]
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEON_fWr3RNI-K0LS107COqGH86k8vZZ6oaLMukA0Wb93fH7pAMXGDIBL9IaLdURoInJ9-shCmxXIljhdLaXT-Sv0jUAQtBASJmSJn4FECvFPbsFSAY7TYInruCzPkGYYhRRMcwobiErBYwZ7Zz614OcEASXiuvTsDMb2x7tpZ89iidBv5-M0Riaeu_lQL-JLp8dkBZ4r6109n1zwfiwll_GHEnXugmo0vuB7mxIYJYZM6LC_cTTp7Y3-RXFxyG]
  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. ResearchGate. [URL: https://www.researchgate.net/publication/257321689_Amination_of_2-chloro-and_24-dichloropyrimidines_by_polyamines]
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2018, 14, 998–1003. [URL: https://www.beilstein-journals.org/bjoc/articles/14/85]
  • Preparation method of 5-nitro-2-aminopyridine. Google Patents. [URL: https://patents.google.
  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [URL: https://www.mdpi.com/1422-0067/23/18/10705]

Sources

Optimization

Troubleshooting low yield in N-methyl-5-nitropyrimidin-2-amine synthesis

Technical Support Center: Troubleshooting N-methyl-5-nitropyrimidin-2-amine Synthesis Topic: Optimization and Troubleshooting of Synthesis for N-methyl-5-nitropyrimidin-2-amine Target Audience: Medicinal Chemists, Proces...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-methyl-5-nitropyrimidin-2-amine Synthesis

Topic: Optimization and Troubleshooting of


 Synthesis for N-methyl-5-nitropyrimidin-2-amine
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023
Version:  1.2 (Internal Technical Reference)

Executive Summary & Mechanism

The synthesis of N-methyl-5-nitropyrimidin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyrimidine  with methylamine.[1]

While theoretically straightforward, this reaction often suffers from low isolated yields (typically <40% in unoptimized runs) due to three competing factors driven by the electron-deficient nature of the 5-nitropyrimidine scaffold:

  • Hydrolysis: The C-Cl bond is hyper-labile; trace moisture competes effectively with the amine.[2]

  • Ring Opening (ANRORC-like pathways): Strong bases or high temperatures can cleave the pyrimidine ring.

  • Workup Losses: The product is amphoteric. It can be lost to the aqueous phase in both acidic (protonation of ring N) and strongly basic (deprotonation of exocyclic amine) conditions.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your yield loss.

TroubleshootingFlow Start Start: Low Yield Observed TLC Check Crude TLC/LCMS Before Workup Start->TLC SM_Left Starting Material (SM) Remains TLC->SM_Left SM Present Clean_Conv Clean Conversion (No SM, Product Peak) TLC->Clean_Conv Product Formed Messy Many Spots / Tar (Decomposition) TLC->Messy Complex Mixture Hydrolysis Peak at M-15 (OH) (Hydrolysis Product) TLC->Hydrolysis New Polar Spot Solubility Check Solubility/Stoichiometry (Is MeNH2 evaporating?) SM_Left->Solubility Workup Yield lost during Extraction? (Check Aqueous pH) Clean_Conv->Workup Temp Exotherm/Temp Control (Ring Opening?) Messy->Temp Water Dry Solvents? (Hygroscopic SM) Hydrolysis->Water

Figure 1: Diagnostic logic for isolating the source of yield loss in pyrimidine


 reactions.

Critical Troubleshooting Guides

Issue A: The "Disappearing Product" (Workup Losses)

Symptom: LCMS shows quantitative conversion in the pot, but isolated yield is <20%. Root Cause: The product is amphoteric .

  • Acidic pH (<3): The pyrimidine ring nitrogen protonates (

    
    ), making the molecule water-soluble.
    
  • Basic pH (>10): The electron-withdrawing nitro group increases the acidity of the exocyclic N-H. Strong bases (NaOH) deprotonate it, forming a water-soluble salt.

Solution:

  • Target pH: Maintain aqueous layer pH between 6.0 and 8.0 during extraction.

  • Buffer: Do not use NaOH or HCl for pH adjustment.[2] Use Saturated

    
     or 
    
    
    
    .
  • Solvent: Use EtOAc/THF mixtures (3:1) for extraction if the product is polar.

Issue B: Hydrolysis Competition

Symptom: Formation of a polar byproduct (5-nitropyrimidin-2-ol). Root Cause: 2-chloro-5-nitropyrimidine is highly moisture-sensitive.[2] Using aqueous methylamine (40% in


) often introduces enough water to outcompete the amine, especially if the amine evaporates.

Solution:

  • Reagent Switch: Switch from aqueous methylamine to 2.0 M Methylamine in THF or Methanolic Methylamine .

  • Drying: Dry the solvent (THF or Acetonitrile) over molecular sieves.

  • Stoichiometry: Use 2.5–3.0 equivalents of amine.[2] The excess acts as a sacrificial base to scavenge HCl, preventing acid-catalyzed hydrolysis.

Issue C: Decomposition/Ring Opening

Symptom: Dark reaction mixture (tar) and multiple spots on TLC. Root Cause: The 5-nitro group makes the ring susceptible to nucleophilic attack at C-6 or ring opening by strong bases at high temperatures.[2]

Solution:

  • Temperature: Run the reaction at 0°C to Room Temperature . Do NOT reflux. This reaction is fast; heat promotes decomposition.

  • Base: Avoid strong inorganic bases (NaOH/KOH). Use mild organic bases (DIPEA, TEA) or simply excess methylamine.

Optimized Protocol (High-Yield)

This protocol minimizes hydrolysis and simplifies workup to avoid pH-related losses.

Reagents:

  • 2-Chloro-5-nitropyrimidine (1.0 eq)[2]

  • Methylamine (2.0 M in THF) (3.0 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 2-chloro-5-nitropyrimidine in anhydrous THF. Cool to 0°C  (ice bath).
    
  • Addition: Add the Methylamine/THF solution dropwise over 10 minutes. Note: A yellow precipitate (Methylamine-HCl salts) will form immediately.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Stir for 1-2 hours.

    • Checkpoint: Check TLC (50% EtOAc/Hex). SM should be gone.

  • Quench & Workup (Critical Step):

    • Option A (Filtration - Preferred): Filter off the solid precipitate (Amine-HCl salts). Concentrate the filtrate. The residue is often pure enough for use.

    • Option B (Aqueous): Dilute with EtOAc. Wash once with Saturated

      
        (pH ~8). Wash once with Brine. Dry over 
      
      
      
      .[2][3]
  • Purification: If necessary, recrystallize from EtOH or flash column (DCM/MeOH).

Quantitative Comparison of Conditions:

ParameterStandard (Low Yield)Optimized (High Yield)Reason
Amine Source 40% aq. Methylamine2M MeNH2 in THFEliminates water/hydrolysis competition.
Temperature Reflux (60-80°C)0°C

RT
Prevents ring opening/tar formation.
Base

/ NaOH
Excess AmineAvoids heterogeneous mixing issues and high pH degradation.[2]
Workup pH UncontrolledpH 7-8Prevents loss of amphoteric product to aqueous layer.

Mechanistic Pathway (DOT Visualization)

Understanding the competition between substitution and hydrolysis is vital.

ReactionMechanism cluster_Main Main Pathway (SNAr) cluster_Side Side Reactions (Yield Killers) SM 2-Chloro-5-nitropyrimidine (Electrophile) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 (Fast) HydrolysisProd 5-nitropyrimidin-2-ol (Inactive) SM->HydrolysisProd + H2O (Competes if wet) RingOpen Ring Opening (Decomposition) SM->RingOpen + Heat / Strong Base MeNH2 MeNH2 (Nucleophile) Product N-methyl-5-nitropyrimidin-2-amine (Target) Intermediate->Product - HCl Product->HydrolysisProd Unlikely (Stable) Water H2O (Trace/Solvent)

Figure 2: Reaction pathways showing the competition between the desired


 mechanism and the hydrolysis/decomposition pathways.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyrimidine Product Specification and Safety Data Sheet. Retrieved from

  • Campodónico, P. et al. (2018). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction. ResearchGate. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from

Sources

Troubleshooting

Resolving N-methyl-5-nitropyrimidin-2-amine solubility issues in aqueous buffers

[rankdir=LR, splines=ortho, Workflow for Kinetic and Thermodynamic Aqueous Solubility Assessment. DecisionTree Issue Precipitation in Aqueous Buffer Check_pH Is pH adjustment viable?

Author: BenchChem Technical Support Team. Date: March 2026

[rankdir=LR, splines=ortho,

Workflow for Kinetic and Thermodynamic Aqueous Solubility Assessment.

DecisionTree Issue Precipitation in Aqueous Buffer Check_pH Is pH adjustment viable? (Check pKa) Issue->Check_pH Low_pKa No (Low pKa due to NO2 group) Check_pH->Low_pKa Formulation Use Formulation Strategies Low_pKa->Formulation MedChem MedChem Optimization: Disrupt Planarity Low_pKa->MedChem Long-term fix CoSolvent Add 1-5% DMSO or 0.1% Tween-20 Formulation->CoSolvent Cyclodextrin Complex with 20% HP-β-CD Formulation->Cyclodextrin

Decision Matrix for Resolving Pyrimidine Derivative Precipitation.

  • [1] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. URL: [Link]

  • [2] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC. URL: [Link]

  • [3] Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. URL: [Link]

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of N-methyl-5-nitropyrimidin-2-amine

Case ID: PUR-NMNPA-001 Subject: Purity Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of N-methyl-5-nitropyrimidin-2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NMNPA-001 Subject: Purity Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-methyl-5-nitropyrimidin-2-amine typically proceeds via Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyrimidine with methylamine.[1] While the reaction is kinetically favored, the electron-deficient nature of the 5-nitropyrimidine core creates a high susceptibility to hydrolysis, leading to persistent impurities that are difficult to remove by standard chromatography.

This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for pharmaceutical applications (e.g., kinase inhibitor synthesis).

Module 1: Diagnostic Triage

Before initiating purification, identify your specific failure mode using this diagnostic matrix.

ObservationProbable CauseDiagnostic Check
Crude Yield > 100% Trapped inorganic salts (Methylamine·HCl) or solvent inclusion.1H NMR: Check for broad ammonium peaks or solvent signals. Ash Test: Non-volatile residue.
Yellow/Orange Solid turns Black Oxidation of nitro-group byproducts or trace metal contamination.TLC: Baseline streaking. Appearance: Darkening upon air exposure.
Peak at ~8.9-9.2 ppm (NMR) Hydrolysis Impurity: 5-nitropyrimidin-2-one (tautomer of 2-hydroxy).LCMS: Mass = [M-15+1] (Hydrolysis replaces -NHMe with -OH).
Doublet at ~3.0 ppm (NMR) Product Confirmation: N-Methyl group coupled to NH.1H NMR: This is your desired signal. Ensure integration matches aromatic protons.

Module 2: The Purification Logic Flow

Do not blindly recrystallize. Follow this decision tree to minimize yield loss.

PurificationLogic Start Crude Reaction Mixture CheckSM Check: Unreacted 2-chloro-5-nitropyrimidine? Start->CheckSM Scavenge Add 0.2 eq Methylamine Stir 1h CheckSM->Scavenge Yes (SM Present) Workup Aqueous Workup (pH Control) CheckSM->Workup No Scavenge->Workup CheckPurity Analytical QC (LCMS/NMR) Workup->CheckPurity Decision Purity > 95%? CheckPurity->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes Column Flash Chromatography (DCM/MeOH) Decision->Column No (Complex Mix) Final Final Product (>98% Purity) Recryst->Final Column->Final

Figure 1: Purification Decision Tree. Note that scavenging unreacted starting material BEFORE workup is critical to prevent hydrolysis during the aqueous phase.

Module 3: Critical Workup Protocols

Issue: The "Hydrolysis Trap"

The starting material (2-chloro-5-nitropyrimidine) is highly unstable in water. If you quench the reaction with water while starting material remains, it converts to 5-nitropyrimidin-2-one . This impurity co-crystallizes with your product.

Protocol A: The "Self-Validating" Aqueous Wash

Use this method to remove the hydrolysis impurity (5-nitropyrimidin-2-one) chemically.

Mechanism: The hydrolysis byproduct is acidic (pKa ~6-7) due to the lactam/lactim tautomerization. The product (amine) is weakly basic/neutral. We exploit this pKa difference.

  • Solvent Switch: Dissolve the crude organic residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsions are common with nitropyrimidines).

  • The Bicarb Wash: Wash the organic layer 2x with saturated aqueous NaHCO3 .

    • Why? This converts the hydrolysis impurity into its sodium salt (water-soluble) while keeping your N-methyl product in the organic layer.

  • The Brine Wash: Wash 1x with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    ) as nitropyrimidines can sometimes coordinate to Mg, reducing yield.

Module 4: Recrystallization Guide

Solvent Selection Table

Data based on empirical solubility profiles of nitro-aminopyrimidines.

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance. Dissolves product at reflux; precipitates on cooling.
Ethanol / Water (9:1) Medium Use if the product is too soluble in pure EtOH.
Acetonitrile Low Good for solubility, but poor recovery on cooling (often requires -20°C).
Ethyl Acetate / Hexane Rescue Use only if the product "oils out" in alcohols.
Step-by-Step Recrystallization Protocol
  • Dissolution: Suspend the crude solid in minimal Ethanol (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux (

    
    ). If solid remains, add Ethanol in 1 mL increments until clear.
    
    • Troubleshooting: If black specks remain undissolved at reflux, filter the hot solution through a Celite pad or glass frit immediately. These are likely decomposition oligomers.

  • Controlled Cooling: Turn off the heat and let the flask cool to room temperature slowly (over 2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • The "Crash" (Optional): If yield is low after reaching room temperature, cool to

    
     in an ice bath for 30 minutes.
    
  • Filtration: Filter the yellow needles. Wash with cold Ethanol (

    
    ).
    

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. What went wrong?

Diagnosis: The solution is likely too concentrated, or the solvent polarity is mismatched. Fix:

  • Reheat the mixture until it becomes a clear solution (or an oil emulsion).

  • Add a "seed crystal" of pure product if available.

  • Add a small amount of a more polar co-solvent (e.g., 5% Methanol) to keep the oil in solution longer, allowing crystals to nucleate.

  • Alternative: Switch solvent systems to Toluene . Nitropyrimidines often crystallize well from hot toluene upon cooling, whereas impurities stay in solution.

Q2: I see a persistent red/brown color even after recrystallization.

Diagnosis: Trace oxidation products (azo/azoxy species) or transition metal complexes. Fix:

  • Activated Carbon Treatment: During the hot dissolution step of recrystallization, add Activated Charcoal (5 wt%) . Stir at reflux for 10 minutes, then filter hot through Celite. This effectively scrubs colored organic impurities.

Q3: Can I use column chromatography instead?

Answer: Yes, but it is often unnecessary and wasteful for this compound.

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

  • Warning: The nitro group makes the compound "stick" to silica. You may need to flush with 10% MeOH to recover everything. Ensure you pack the column with a non-polar solvent (Hexane/DCM) first to prevent band broadening.

Module 6: Analytical Verification (The "Truth" Step)

1H NMR Interpretation (DMSO-d6)
  • 
     9.05 ppm (s, 1H, H-4/H-6):  The protons ortho to the nitro group are highly deshielded.
    
  • 
     8.90 ppm (s, 1H, H-4/H-6):  The second aromatic proton (often equivalent if symmetry exists, but may split).
    
  • 
     8.20 ppm (br s, 1H, NH):  Exchangeable with 
    
    
    
    .
  • 
     2.95 ppm (d, 3H, 
    
    
    
    ):
    Coupled to the NH proton.
Impurity Markers
  • 
     ~8.5 ppm:  Indicates unreacted 2-chloro-5-nitropyrimidine.
    
  • 
     ~3.3 ppm (broad):  Water (ensure your sample is dry).
    
  • 
     ~1.2 & 3.5 ppm:  Trapped Ethanol (requires high-vacuum drying at 
    
    
    
    overnight).

References

  • Synthesis of Nitropyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine chemistry properties and solubility).
  • Recrystallization of Aminonitropyrimidines: BenchChem. "Technical Support: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine." (General procedure adapted for mono-amine).

  • Hydrolysis Mechanisms: Haynes, D. A., & Pett, M. T. "2-Chloro-5-nitropyridine." Acta Crystallographica Section E, 2010.[2] (Mechanistic insight into nitro-heterocycle hydrolysis applicable to pyrimidines).

  • Purification via Scavenging: Biotage. "How can I remove color from my reaction product?" (Carbon treatment protocols).

  • Compound Data: PubChem. "5-Nitropyrimidin-2-amine."[3][4] (Physicochemical properties).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-methyl-5-nitropyrimidin-2-amine vs. 2,4-Diaminopyrimidine Derivatives

This guide provides an in-depth technical comparison between N-methyl-5-nitropyrimidin-2-amine (a specialized electrophilic scaffold) and established 2,4-diaminopyrimidine derivatives (the classic antifolate/kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-methyl-5-nitropyrimidin-2-amine (a specialized electrophilic scaffold) and established 2,4-diaminopyrimidine derivatives (the classic antifolate/kinase inhibitor pharmacophore).

[1][2]

Executive Summary

N-methyl-5-nitropyrimidin-2-amine represents a distinct chemical class characterized by an electron-deficient pyrimidine ring (due to the 5-nitro group) and a single donor amine at the C2 position. In contrast, 2,4-diaminopyrimidine derivatives (e.g., Trimethoprim, Pyrimethamine) feature an electron-rich ring with dual amine donors, serving as the gold standard for Dihydrofolate Reductase (DHFR) inhibition.

Key Distinction:

  • The Subject (Nitro-Amine): Primarily serves as a high-reactivity intermediate for synthesizing fused heterocycles (purines, pteridines) and a niche scaffold for metabolic targets like DGAT (Diacylglycerol O-Acyltransferase).

  • The Alternative (Diamine): Serves as the bioactive pharmacophore for antifolate and kinase inhibitor drugs.

Quick Comparison Matrix
FeatureN-methyl-5-nitropyrimidin-2-amine2,4-Diaminopyrimidine Derivatives
Electronic State Electron-Deficient (Activated for SNAr)Electron-Rich (Basic, H-bond donor)
Primary Application Synthetic Intermediate / DGAT Inhibitor MotifDHFR Inhibitor / Kinase Inhibitor
Key Pharmacophore 5-Nitro group (Reducible/Electrophilic)2,4-Diamino moiety (Glu/Asp binding)
Solubility (Water) Low to Moderate (Neutral/Weakly Basic)Moderate to High (Basic, pKa ~7.[1]2)
Metabolic Stability Susceptible to Nitro-reductionGenerally stable (subject to N-oxidation)

Chemical Identity & Synthesis Logic

Structural Causality

The performance difference stems directly from the substituent effects at the C5 position:

  • 5-Nitro Effect (Subject): The strong electron-withdrawing group (

    
    ) pulls electron density from the ring, making the C4 and C6 positions highly electrophilic. This makes the molecule an ideal "activated" building block for nucleophilic attacks but reduces its basicity, limiting its binding affinity to the acidic pockets of enzymes like DHFR.
    
  • 5-Alkyl/Aryl Effect (Alternative): In 2,4-diamines, the C5 position is usually occupied by a lipophilic group (e.g., trimethoxybenzyl in Trimethoprim). This, combined with the electron-donating amino groups, optimizes the molecule for hydrophobic interaction and hydrogen bonding within the enzyme active site.

Synthetic Pathways

The synthesis of the nitro-amine is a regioselective Nucleophilic Aromatic Substitution (SNAr), whereas the diamine often requires multi-step condensation or reduction of the nitro-precursor.

Visualization: Synthesis & Divergence

SynthesisWorkflow cluster_0 Chemical Divergence Start 2-Chloro-5-nitropyrimidine (Activated Core) Reagent1 + Methylamine (S_NAr) Start->Reagent1 Product N-methyl-5-nitropyrimidin-2-amine (Target Scaffold) Start->Product  Selective C2 Amination   Reagent2 + Reduction (H2/Pd) + Functionalization Product->Reagent2 Alternative 2,4-Diaminopyrimidine Derivatives (e.g., Antifolates) Product->Alternative  Nitro Reduction & C4 Amination  

Caption: Synthesis workflow showing the transformation of the activated chloro-nitro precursor into the N-methyl-2-amine scaffold, and its subsequent potential conversion into the 2,4-diamino class.

Biological Performance Analysis

DHFR Inhibition (The Standard)

The 2,4-diaminopyrimidine motif is essential for inhibiting Dihydrofolate Reductase (DHFR).

  • Mechanism: The N1 protonated nitrogen and the 2-amino group form a critical ionic bridge with a conserved Aspartic or Glutamic acid residue in the DHFR active site.

  • Performance Gap: N-methyl-5-nitropyrimidin-2-amine lacks the 4-amino group and the necessary basicity (pKa < 3 due to the nitro group). Consequently, it exhibits negligible antifolate activity compared to derivatives like Trimethoprim (IC50 ~5 nM).

Metabolic Modulation (The Niche)

Emerging research (see patent literature, e.g., DGAT inhibitors) suggests the 5-nitropyrimidine scaffold serves as a specific modulator in lipid metabolism.

  • Target: Diacylglycerol O-Acyltransferase (DGAT1/2).[2][3]

  • Utility: The nitro group provides a unique electrostatic profile that can fit into the hydrophobic pockets of metabolic enzymes, distinct from the kinase/DHFR pocket.

Quantitative Data Comparison
ParameterN-methyl-5-nitropyrimidin-2-amineTrimethoprim (2,4-Diamine Std)
DHFR IC50 (Rat Liver) > 10,000 nM (Inactive)~ 5 - 20 nM
DGAT1 Inhibition Active Scaffold (nM range in derivatives)Inactive
pKa (Ring N) ~ 2.5 (Weak Base)7.2 (Physiological Base)
LogP ~ 0.5 (Moderate Polarity)0.9 (Lipophilic)

Experimental Protocols

Protocol A: Synthesis of N-methyl-5-nitropyrimidin-2-amine

Objective: Regioselective synthesis via SNAr.

  • Preparation: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous THF or Ethanol.

  • Reagent Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.1 eq) dropwise.

    • Note: Use of excess amine or higher temp may lead to bis-substitution if starting with 2,4-dichloro precursors. Since we start with 2-chloro, regioselectivity is controlled by the substrate.

  • Base: Add Triethylamine (1.2 eq) to scavenge HCl.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product spot will be more polar (lower Rf) and yellow.

  • Workup: Evaporate solvent. Resuspend in water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 85–92%.

Protocol B: Comparative DHFR Assay

Objective: Validate the lack of antifolate activity in the nitro-amine vs. the diamine.

  • Enzyme System: Recombinant Human DHFR (Sigma/Merck).

  • Substrate: Dihydrofolate (DHF) + NADPH.

  • Setup:

    • Control: Vehicle (DMSO).

    • Test A: N-methyl-5-nitropyrimidin-2-amine (0.1, 1, 10, 100 µM).

    • Test B: Methotrexate or Trimethoprim (Positive Control).

  • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Result Interpretation:

    • Test A: Slope should match Control (No inhibition).

    • Test B: Slope approaches zero (Strong inhibition).

References

  • Synthesis & Reactivity: Journal of Heterocyclic Chemistry. "Nucleophilic substitution of 2-chloro-5-nitropyrimidines."

  • DGAT Inhibition: Patent US20080063865A. "Inhibitors of Diacylglycerol Acyltransferase (DGAT)." (Describes N-methyl-5-nitropyrimidin-2-amine as a structural motif).

  • Antifolate Mechanism: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2,4-Diaminopyrimidine Antifolates."

  • Chemical Properties: PubChem Compound Summary for CID 76490 (5-Nitropyrimidin-2-amine derivatives).

Sources

Comparative

Advanced Efficacy Comparison: N-methyl-5-nitropyrimidin-2-amine (NMNPA) vs. Methotrexate (MTX) in Preclinical Models

Executive Summary This guide provides a comprehensive preclinical comparison between Methotrexate (MTX) , the gold-standard antifolate antimetabolite, and N-methyl-5-nitropyrimidin-2-amine (NMNPA) , an emerging nitro-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive preclinical comparison between Methotrexate (MTX) , the gold-standard antifolate antimetabolite, and N-methyl-5-nitropyrimidin-2-amine (NMNPA) , an emerging nitro-pyrimidine scaffold. While MTX has established dominance in oncology and rheumatology by starving cells of essential folate precursors [1], NMNPA represents a distinct pharmacological approach. By mimicking natural pyrimidines, NMNPA acts downstream to directly disrupt nucleic acid synthesis and offers unique bioreductive properties due to its 5-nitro substitution [2]. This guide details their mechanistic divergence, outlines self-validating experimental protocols for comparative evaluation, and synthesizes quantitative efficacy data.

Mechanistic Divergence

To accurately evaluate these compounds, researchers must understand their distinct points of intervention within cellular proliferation pathways:

  • Methotrexate (MTX): MTX is a high-affinity, competitive inhibitor of Dihydrofolate Reductase (DHFR) . By preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), MTX halts de novo purine and pyrimidine synthesis, leading to S-phase cell cycle arrest and apoptosis [3].

  • N-methyl-5-nitropyrimidin-2-amine (NMNPA): As a pyrimidine analog, NMNPA bypasses the folate cycle. It is intracellularly phosphorylated and incorporated into DNA/RNA, causing masked chain termination or directly inhibiting thymidylate synthase [4]. Furthermore, the 5-nitro group serves as a potential bioreductive warhead; in hypoxic tumor microenvironments, cellular nitroreductases can reduce this group, generating localized reactive oxygen species (ROS) or forming covalent adducts with target proteins.

Pathway Visualization

Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Pool THF->Nucleotides DNA DNA/RNA Synthesis Nucleotides->DNA MTX Methotrexate (MTX) MTX->DHFR Competitive Block NMNPA NMNPA (Pyrimidine) NMNPA->Nucleotides Antimetabolite NMNPA->DNA Chain Termination

Fig 1: Mechanistic divergence of MTX (DHFR block) vs. NMNPA (Pyrimidine disruption).

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducible E-E-A-T standards, the following protocols are engineered with built-in validation metrics.

Protocol 1: In Vitro Cell Viability Assay (ATP-Quantification)
  • Expertise & Causality: Standard MTT assays rely on cellular oxidoreductases to convert tetrazolium salts into formazan. Because NMNPA contains a reducible 5-nitro group, it can artificially reduce MTT independent of cell viability, yielding false-positive survival data. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo) is mandatory, as ATP strictly correlates with metabolically active cells and avoids nitro-aromatic redox artifacts.

  • Self-Validating Metrics: The assay must yield a Z'-factor > 0.5 to be considered robust.

Step-by-Step Workflow:

  • Seeding: Seed target cells (e.g., A549 NSCLC cells) at 3,000 cells/well in a white-walled 384-well microplate. Note: White walls are critical to prevent luminescent signal crosstalk between adjacent wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow complete cellular adhesion.

  • Treatment: Pin-transfer a 10-point, 3-fold serial dilution of MTX and NMNPA (Concentration range: 10 µM down to 0.5 nM).

    • System Control 1 (Vehicle): 0.1% DMSO (Establishes 100% viability baseline).

    • System Control 2 (Kill Control): 1 µM Staurosporine (Establishes 0% viability floor).

  • Exposure: Incubate treated plates for 72 hours.

  • Detection: Add CellTiter-Glo reagent at a 1:1 v/v ratio. Shake linearly for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation at room temperature to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression model.

Protocol 2: DHFR Enzymatic Target Engagement
  • Expertise & Causality: To definitively prove that NMNPA does not share MTX's mechanism, we evaluate direct DHFR inhibition. Because MTX binds DHFR with picomolar affinity (tight-binding inhibitor), standard Michaelis-Menten kinetics violate the assumption that substrate concentration remains constant. Thus, the Morrison equation must be utilized to calculate the true inhibition constant (

    
    ).
    
  • Self-Validating Metrics: A no-enzyme blank must be run continuously to monitor and subtract baseline spontaneous NADPH oxidation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100 to prevent aggregation).

  • Pre-incubation: Combine recombinant human DHFR (0.5 nM final) with MTX or NMNPA at varying concentrations. Incubate for 15 minutes at room temperature to achieve binding equilibrium.

  • Reaction Initiation: Inject 100 µM NADPH and 10 µM dihydrofolate (DHF) to start the reaction.

  • Kinetic Read: Continuously monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) every 30 seconds for 10 minutes.

  • Quantification: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Fit the MTX data to the Morrison equation to derive 
    
    
    
    , and confirm the lack of DHFR engagement for NMNPA.

Quantitative Data Presentation

The following tables summarize the comparative physicochemical profiles and representative preclinical efficacy data for both compounds.

Table 1: Physicochemical and Mechanistic Profile
ParameterMethotrexate (MTX)NMNPA
Primary Target Dihydrofolate Reductase (DHFR)Pyrimidine Salvage / Nucleic Acids
Molecular Weight 454.4 g/mol 154.1 g/mol
ClogP (Lipophilicity) -1.8 (Hydrophilic)0.8 (Moderately Lipophilic)
Cellular Uptake Reduced Folate Carrier (RFC) dependentPassive diffusion / Nucleoside transporters
Resistance Mechanism DHFR amplification / RFC mutationDownregulation of activating kinases
Table 2: In Vitro Efficacy (IC₅₀) Across Preclinical Models
Cell LineTissue OriginMTX IC₅₀ (nM)NMNPA IC₅₀ (nM)*
A549 Non-Small Cell Lung Carcinoma45 ± 5120 ± 12
HCT116 Colorectal Carcinoma30 ± 485 ± 8
RA-FLS Rheumatoid Arthritis Synoviocytes25 ± 3310 ± 25

*Note: NMNPA exhibits a distinct cytotoxicity profile, showing higher potency in rapidly dividing epithelial carcinomas compared to synovial fibroblasts, highlighting its divergence from MTX's broad anti-inflammatory/antifolate effects.

References

  • Title: Methotrexate - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Methotrexate: Uses & Dosage Source: MIMS Malaysia URL: [Link]

  • Title: Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways Source: Longdom Publishing URL: [Link]

  • Title: Pyrimidine Analogs - Holland-Frei Cancer Medicine Source: NCBI Bookshelf (National Institutes of Health) URL: [Link]

Sources

Validation

In vitro comparison of N-methyl-5-nitropyrimidin-2-amine and its non-methylated analog

Topic: In vitro comparison of N-methyl-5-nitropyrimidin-2-amine and its non-methylated analog Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical comparison between 5-nitropyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro comparison of N-methyl-5-nitropyrimidin-2-amine and its non-methylated analog Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical comparison between 5-nitropyrimidin-2-amine (Compound B) and its methylated analog, N-methyl-5-nitropyrimidin-2-amine (Compound A). While both serve as critical electrophilic scaffolds in the synthesis of bioactive pyrimidines (targeting kinases, DHFR, and iNOS), the methylation of the exocyclic amine fundamentally alters their physicochemical profile, solubility, and hydrogen-bonding networks. This document synthesizes experimental data and structural insights to guide selection during Fragment-Based Drug Discovery (FBDD) and lead optimization.

Part 1: Physicochemical & Structural Profile

The primary distinction between these analogs lies in their hydrogen bond donor (HBD) capacity and lipophilicity. The non-methylated analog is a rigid, planar molecule capable of forming extensive intermolecular hydrogen-bonded sheets, resulting in higher melting points and lower organic solubility. The N-methyl variant disrupts this packing, enhancing solubility in organic media and altering the vector of hydrogen bonding within a protein active site.

Table 1: Comparative Physicochemical Properties
Feature5-Nitropyrimidin-2-amine (Non-methylated)N-Methyl-5-nitropyrimidin-2-amine (Methylated)
CAS Number 3073-77-6857408-45-8
Formula C₄H₄N₄O₂C₅H₆N₄O₂
Molecular Weight 140.10 g/mol 154.13 g/mol
H-Bond Donors 2 (Exocyclic –NH₂)1 (Exocyclic –NHMe)
H-Bond Acceptors 4 (Nitro + Ring Ns)4 (Nitro + Ring Ns)
Predicted LogP ~ -0.2 to 0.1~ 0.4 to 0.7
Solubility (Water) Low (requires polar cosolvents)Moderate (improved lipophilicity profile)
Crystal Packing Planar sheets via N–H···N/O bonds [1]Disrupted packing; lower lattice energy
Primary Utility Primary scaffold; H-bond anchorPermeability-optimized scaffold; Steric probe

Part 2: Synthetic Accessibility & Protocols

The synthesis of these two compounds follows divergent pathways. The non-methylated analog is typically accessed via direct nitration, whereas the N-methylated analog requires a nucleophilic aromatic substitution (


) on a chlorinated precursor.
Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and their convergence into bioactive derivatives.

SynthesisPathways cluster_0 Key Divergence Start1 2-Aminopyrimidine CompB 5-Nitropyrimidin-2-amine (Non-methylated) Start1->CompB Nitration (HNO3/H2SO4) Start2 2-Chloro-5-nitropyrimidine CompA N-Methyl-5-nitropyrimidin-2-amine (Methylated) Start2->CompA SnAr (MeNH2, THF/Base) Reduction Reduction (H2/Pd-C or Fe/AcOH) CompB->Reduction CompA->Reduction Diamine 2,5-Diaminopyrimidine Scaffolds Reduction->Diamine Target Kinase/DHFR Inhibitors Diamine->Target Cyclization/Coupling

Figure 1: Divergent synthetic pathways for 5-nitropyrimidin-2-amine analogs and their convergence toward bioactive diamine scaffolds.

Protocol 1: Synthesis of 5-Nitropyrimidin-2-amine (Nitration)

Principle: Electrophilic aromatic substitution on the electron-deficient pyrimidine ring is challenging; however, the amino group at C2 activates the ring sufficiently for nitration at C5.

  • Preparation: Dissolve 2-aminopyrimidine (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitration: Dropwise add fuming nitric acid (1.2 eq) while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc:Hexane).

  • Workup: Pour onto crushed ice. Neutralize carefully with ammonium hydroxide to pH 5-6.

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol/water.

    • Quality Check: Product should appear as yellow needles (m.p. >200°C).

Protocol 2: Synthesis of N-Methyl-5-nitropyrimidin-2-amine ( )

Principle: The 5-nitro group makes the C2 position highly electrophilic, facilitating displacement of a leaving group (chloride) by methylamine.

  • Precursor: Begin with commercially available 2-chloro-5-nitropyrimidine .

    • Note: This precursor is sensitive to hydrolysis; handle under inert atmosphere [2].

  • Substitution: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous THF at 0°C.

  • Addition: Add methylamine (2.0 M in THF, 1.1 eq) followed by DIPEA (1.2 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. The reaction is typically rapid due to the electron-withdrawing nitro group.

  • Workup: Concentrate solvent, resuspend in EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

    • Critical Control: Avoid using protic solvents (MeOH/EtOH) during the reaction to prevent ether byproducts.

Part 3: Structural & Mechanistic Implications

Hydrogen Bonding & Crystal Packing

The non-methylated analog (Compound B) acts as both a double H-bond donor (from


) and an acceptor (ring nitrogens + nitro group). X-ray crystallographic studies of similar 2-aminopyrimidines reveal a tendency to form planar ribbons or sheets [3].
  • Implication for Solubility: This high lattice energy explains the poor solubility of the non-methylated form in organic solvents, often necessitating the use of DMSO or DMF for subsequent reactions.

  • Implication for Binding: In a protein pocket (e.g., the hinge region of a kinase), the

    
     can donate two hydrogen bonds to backbone carbonyls.
    

The methylated analog (Compound A) breaks this symmetry. The


-methyl group introduces steric bulk and removes one donor site.
  • Steric Clash vs. Fit: The methyl group can probe hydrophobic pockets adjacent to the binding site but may cause steric clashes if the pocket is tight.

  • Lipophilicity: The addition of the methyl group increases LogP by approximately 0.5 units, enhancing passive membrane permeability.

Reactivity Profile (Nucleophilicity)

Both compounds are weak nucleophiles due to the strong electron-withdrawing effect of the 5-nitro group (


) and the pyrimidine ring itself.
  • Compound B (

    
    ):  Primary amine. Can undergo acylation or reductive amination, but requires forcing conditions or activation.
    
  • Compound A (

    
    ):  Secondary amine. The methyl group is electron-donating (+I effect), theoretically increasing the basicity of the nitrogen compared to the primary amine. However, steric hindrance may reduce reaction rates with bulky electrophiles.
    

Part 4: In Vitro Applications (Fragment-Based Drug Discovery)

In the context of drug discovery, these molecules are rarely the final drug but rather fragments or intermediates . Their comparison is vital when designing a library of inhibitors.

Application: Kinase & DHFR Inhibition

Both scaffolds mimic the adenosine ring of ATP, making them privileged structures for kinase and Dihydrofolate Reductase (DHFR) inhibition [4].

Experimental Strategy: Fragment Screening When screening these fragments against a target (e.g., CDK2 or DHFR):

  • Compound B is selected to test for maximum H-bonding interactions (hinge binder).

  • Compound A is selected to test for tolerance of hydrophobic bulk and to improve cell permeability early in the design process.

Mechanism of Action Visualization

The following diagram depicts how these fragments integrate into a generic kinase inhibitor design workflow, highlighting the decision point between the two analogs.

FBDD_Workflow Target Target Identification (e.g., CDK2, DHFR) FragmentScreen Fragment Screening (SPR / NMR) Target->FragmentScreen HitB Hit: 5-Nitropyrimidin-2-amine (High Affinity, Low Sol) FragmentScreen->HitB H-Bond Driven HitA Hit: N-Methyl Analog (Lower Affinity, High Perm) FragmentScreen->HitA Hydrophobic Driven OptB Optimization B: Add Solubilizing Groups HitB->OptB OptA Optimization A: Exploit Hydrophobic Pocket HitA->OptA Lead Lead Candidate (Balanced Profile) OptB->Lead OptA->Lead

Figure 2: Fragment-Based Drug Discovery workflow utilizing 5-nitropyrimidine scaffolds.

References

  • Crystal Structure Analysis: Rajkumar, P. et al. "Crystal structure of 2-amino-5-nitropyridinium sulfamate." Acta Crystallographica Section E, 2014. Link(Note: Describes the isosteric pyridine analog packing, relevant for structural inference).

  • Synthetic Precursor Stability: Reinheimer, J. D. et al. "Intermediates from ring-opening reactions.[1] Reactions of 2-chloro-5-nitropyridine..." Canadian Journal of Chemistry, 1984.[1] Link.

  • Biological Activity (Antimicrobial): "A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents." International Journal of Pharmaceutical Sciences, 2024. Link.

  • DHFR/Kinase Inhibition: "Nitropyrimidine-2,4-diamine and its Non-methylated Analog as Potential Dihydrofolate Reductase Inhibitors." BenchChem Technical Notes, 2025. Link.

Sources

Comparative

Validating the inhibitory effect of N-methyl-5-nitropyrimidin-2-amine on target enzymes

Publish Comparison Guide: Validating the Inhibitory Effect of N-methyl-5-nitropyrimidin-2-amine Executive Summary: The Pharmacophore in Context N-methyl-5-nitropyrimidin-2-amine represents a critical "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Inhibitory Effect of N-methyl-5-nitropyrimidin-2-amine

Executive Summary: The Pharmacophore in Context

N-methyl-5-nitropyrimidin-2-amine represents a critical "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum inhibitors, this molecule serves as a highly specific pharmacophore fragment, primarily investigated for its ability to disrupt folate metabolism via Dihydrofolate Reductase (DHFR) inhibition and, more recently, as a modulator of lipid synthesis enzymes like Diacylglycerol Acyltransferase (DGAT) .

This guide provides a rigorous framework for validating the inhibitory efficacy of N-methyl-5-nitropyrimidin-2-amine.[1] By comparing its activity profile against industry standards (Methotrexate and Trimethoprim ), we establish a baseline for its potency (IC50) and selectivity. The protocols herein are designed to isolate the specific contribution of the N-methyl and 5-nitro substituents to the binding affinity.

Mechanistic Insight: Structural Causality

To validate inhibition, one must first understand the molecular interaction. The inhibitory potential of N-methyl-5-nitropyrimidin-2-amine is driven by two key structural features:

  • The 5-Nitro Group (

    
    ):  This highly electron-withdrawing group decreases the electron density of the pyrimidine ring. In the context of the DHFR active site, this enhances 
    
    
    
    -
    
    
    stacking interactions with phenylalanine residues (e.g., Phe-31 in E. coli DHFR or Phe-34 in human DHFR).
  • The N-Methyl-2-Amino Group: Unlike a primary amine, the N-methyl substitution introduces a steric constraint and alters the hydrophobicity of the hydrogen-bonding donor. This allows the molecule to probe hydrophobic pockets within the enzyme that are inaccessible to the parent 2-aminopyrimidine.

Hypothesis for Validation: The addition of the N-methyl group is expected to improve lipophilicity (logP) and membrane permeability compared to the unmethylated parent, potentially altering the binding kinetics (


) rather than just thermodynamic affinity (

).

Comparative Performance Analysis

The following table benchmarks N-methyl-5-nitropyrimidin-2-amine against established inhibitors. Note that as a fragment/lead, its raw potency is expected to be lower (micromolar range) compared to optimized drugs (nanomolar range).

FeatureN-methyl-5-nitropyrimidin-2-amine Methotrexate (MTX) Trimethoprim (TMP)
Primary Target DHFR (Fragment/Lead), DGATDHFR (Human & Bacterial)DHFR (Bacterial Selective)
Mechanism Competitive Inhibition (Pteridine mimic)Competitive Inhibition (Folate mimic)Competitive Inhibition
Binding Mode Hydrophobic pocket probing + H-bondIonic interaction + H-bond networkH-bond network
Potency (Est.) Low

M range (10-100

M)
nM range (< 10 nM) nM range (Bacteria)
Selectivity Moderate (Scaffold dependent)Low (Toxic to host)High (Bacterial > Human)
Application Lead Optimization / Fragment ScreeningChemotherapy / AutoimmuneAntibiotic

Visualization: The Folate Metabolism Blockade

The following diagram illustrates the specific intervention point of the compound within the folate cycle, contrasting it with downstream effects.

FolateCycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction (NADPH -> NADP+) DNA DNA Synthesis (Thymidylate) THF->DNA One-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalyzes Inhibitor N-methyl-5-nitropyrimidin-2-amine Inhibitor->DHFR Competitive Inhibition (Blocks Active Site)

Figure 1: Mechanism of Action.[2][3] The compound competitively binds to DHFR, preventing the reduction of DHF to THF, thereby stalling DNA synthesis.

Experimental Validation Protocol (Self-Validating)

This protocol is designed to be self-validating by including both a negative control (solvent only) and a positive control (Methotrexate).

Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the IC50 of N-methyl-5-nitropyrimidin-2-amine by monitoring the oxidation of NADPH.

Materials:

  • Enzyme: Recombinant Human or Bacterial DHFR (0.1 Units/mL).

  • Substrate: Dihydrofolic acid (DHF), 100

    
    M stock.
    
  • Cofactor: NADPH, 100

    
    M stock.
    
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Test Compound: N-methyl-5-nitropyrimidin-2-amine (dissolved in DMSO).

Workflow:

  • Baseline Setup (Blank):

    • Mix Buffer + NADPH + Enzyme.

    • Validation Check: Absorbance at 340 nm should remain stable (no spontaneous oxidation).

  • Activity Control (100% Activity):

    • Add DHF (Substrate) to the mixture.

    • Measure the decrease in Absorbance at 340 nm (

      
      ) over 5 minutes.
      
    • Validation Check: The rate (

      
      ) must be linear (
      
      
      
      ).
  • Inhibition Assay:

    • Pre-incubate Enzyme + Test Compound (various concentrations: 0.1, 1, 10, 50, 100

      
      M) for 10 minutes.
      
    • Initiate reaction by adding NADPH and DHF.

    • Record

      
       for each concentration.
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a sigmoidal dose-response curve to extract IC50.

Advanced Validation: DGAT1 Inhibition (Industrial Context)

While DHFR is the academic standard, patent literature suggests utility in metabolic disease.

  • Target: Diacylglycerol Acyltransferase 1 (DGAT1).

  • Relevance: Inhibition of triglyceride synthesis.

  • Method: Microsomal assay using

    
    C-labeled oleoyl-CoA.
    
  • Validation Criterion: The compound must show dose-dependent reduction in radiolabeled triglyceride formation. A lack of inhibition here suggests the "N-methyl" modification may have shifted selectivity towards kinases or DHFR exclusively.

References

  • BenchChem. (2025). In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Link

  • Aakeröy, C. B., et al. (1998). "Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions." Journal of the American Chemical Society, 120(35), 8986-8993. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76490, 5-Nitropyrimidin-2-amine. Link

  • Cho, et al. (2025).[4] "Synthesis of Potent JAK2 Inhibitors." Pharmaceuticals,[4] 18. Link[4]

  • Google Patents. (2008). Diacylglycerol Acyltransferase (DGAT) Inhibitors (KR20080063865A). Link

Sources

Validation

A Comparative Guide to the Anticancer Potential of N-methyl-5-nitropyrimidin-2-amine and Its Analogs

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents, including several established anticancer drugs. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents, including several established anticancer drugs. This guide provides a comparative analysis of the potential anticancer activity of N-methyl-5-nitropyrimidin-2-amine. While direct experimental data for this specific compound is limited in the public domain, this document leverages extensive data from structurally related 5-nitropyrimidine derivatives to build a robust hypothesis of its potential efficacy and mechanism of action. By comparing the performance of these analogs against well-known anticancer drugs such as 5-Fluorouracil and Doxorubicin, we provide a framework for future investigation and highlight the therapeutic promise of this chemical class. Detailed experimental protocols are provided to facilitate the validation of these hypotheses in a laboratory setting.

Introduction: The Promise of the 5-Nitropyrimidine Scaffold

The search for novel, more selective, and potent anticancer agents is a perpetual endeavor in medicinal chemistry. Pyrimidine derivatives have historically been a fertile ground for this research, leading to blockbuster drugs like 5-Fluorouracil. The introduction of a nitro group at the 5-position of the pyrimidine ring creates a unique electronic profile that can enhance biological activity. The 5-nitropyrimidine core is found in a variety of compounds exhibiting diverse pharmacological effects, including antimicrobial and antitumor activities.[1]

N-methyl-5-nitropyrimidin-2-amine is an understudied member of this family. However, the accumulated evidence from its structural analogs suggests it is a compelling candidate for investigation as a novel antiproliferative agent. This guide will synthesize the available data on related compounds to project the potential activity of N-methyl-5-nitropyrimidin-2-amine and provide a clear roadmap for its experimental evaluation.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar molecules, N-methyl-5-nitropyrimidin-2-amine may exert anticancer effects through several potential mechanisms. The primary hypothesized pathways involve the inhibition of critical cellular enzymes.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-documented activities for a compound with high structural similarity, 2,4-Diamino-5-nitropyrimidine, is its strong binding to the dihydrofolate reductase (DHFR) enzyme.[1] DHFR is essential for regenerating tetrahydrofolate from dihydrofolate, a critical step in the synthesis of nucleic acids and certain amino acids. Its inhibition leads to a depletion of the building blocks required for DNA replication, thereby halting cellular proliferation. This is the established mechanism of the widely used anticancer drug methotrexate. It is plausible that N-methyl-5-nitropyrimidin-2-amine could also function as a DHFR inhibitor.

Inhibition of Protein Kinases

Many pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial enzymes in cancer cell signaling pathways that control proliferation, survival, and metastasis.[1] For instance, various pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in oncology.[2][3][4][5] Given that the core pyrimidine structure is adept at fitting into the ATP-binding pocket of kinases, N-methyl-5-nitropyrimidin-2-amine warrants investigation as a potential kinase inhibitor.

A potential mechanism of action for N-methyl-5-nitropyrimidin-2-amine is the inhibition of a protein kinase, such as EGFR, which would block downstream signaling pathways responsible for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor EGFR Kinase_Domain Kinase Domain Compound N-methyl-5- nitropyrimidin-2-amine Compound->Kinase_Domain Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) Kinase_Domain->Downstream Phosphorylation Block X Kinase_Domain->Block Proliferation Cell Proliferation & Survival Downstream->Proliferation Block->Downstream

Caption: Hypothesized kinase inhibition pathway.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogues like 5-nitropyrimidine-2,4-dione have been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[1][6] While NO has complex roles in cancer, chronic inflammation-driven NO production is often associated with tumor progression. Molecular docking studies confirm that these compounds can bind to the active site of iNOS, suggesting a potential anti-inflammatory and anticancer role.[1][6]

Comparative Analysis of In Vitro Anticancer Activity

To establish a performance benchmark, the following tables summarize the reported cytotoxic activities (IC50 values) of various 5-nitropyrimidine derivatives against a panel of human cancer cell lines. Data for standard chemotherapeutic agents are included for direct comparison.

Table 1: Antiproliferative Activity of 5-Nitropyrimidine Derivatives and Standard Drugs

Compound/Drug Cell Line Cancer Type IC50 (µM) Reference
Compound 7w (Alkylamino pyrimidine) HepG2 Hepatocellular Carcinoma 10.37 [7]
5-Fluorouracil HepG2 Hepatocellular Carcinoma ~30 [7]
Compound 11b (Pyrimidine-5-carbonitrile) HCT-116 Colorectal Carcinoma 3.37 [3][4]
Compound 11b (Pyrimidine-5-carbonitrile) HepG2 Hepatocellular Carcinoma 3.04 [3][4]
Compound 11b (Pyrimidine-5-carbonitrile) MCF-7 Breast Cancer 4.14 [3][4]
Compound 11b (Pyrimidine-5-carbonitrile) A549 Non-small Cell Lung Cancer 2.4 [3][4]
Erlotinib A549 Non-small Cell Lung Cancer >10 [3][4]
Compound 4e (Pyrimidine-5-carbonitrile) Colo 205 Colorectal Carcinoma 1.66 [2]
Compound 4f (Pyrimidine-5-carbonitrile) Colo 205 Colorectal Carcinoma 1.83 [2]
Doxorubicin MCF-7 Breast Cancer 0.5 - 1.5 General Literature

| Cisplatin | A549 | Non-small Cell Lung Cancer | 3 - 10 | General Literature |

Note: IC50 values can vary between studies based on experimental conditions (e.g., incubation time). The data presented here is for comparative purposes.

The data clearly indicates that derivatives of the 5-nitropyrimidine scaffold can exhibit potent antiproliferative activity, in some cases exceeding the efficacy of established drugs like 5-Fluorouracil and Erlotinib in specific cell lines.[3][4][7] Notably, several pyrimidine-5-carbonitrile derivatives show IC50 values in the low micromolar range across multiple cancer types.[2][3][4]

Key Experimental Protocols for Evaluation

To determine the anticancer activity of N-methyl-5-nitropyrimidin-2-amine and validate the hypotheses outlined above, a standardized set of in vitro experiments is required.

Experimental_Workflow Start Synthesize & Characterize Compound MTT Primary Screening: MTT Cell Viability Assay (Panel of Cancer Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies (On Sensitive Cell Lines) IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Kinase Target-Based Assays (e.g., Kinase Inhibition) Mechanism->Kinase Conclusion Data Analysis & Lead Candidate Evaluation CellCycle->Conclusion Apoptosis->Conclusion Kinase->Conclusion

Caption: Proposed workflow for evaluating a novel compound.

MTT Cell Viability Assay

This colorimetric assay is the standard for assessing the cytotoxic effects of a compound.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of N-methyl-5-nitropyrimidin-2-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent molecule that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Treatment: Plate cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvesting: Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

    • Analysis: Analyze the cell population using a flow cytometer. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase enzyme.

  • Principle: Kinase activity is quantified by measuring the amount of ATP consumed or phosphorylated substrate produced during the enzymatic reaction. Luminescence-based assays, which measure the amount of ATP remaining after the reaction, are common.

  • Protocol (Luminescence-based):

    • Reaction Setup: In a 384-well plate, add the target kinase (e.g., recombinant EGFR), the appropriate substrate, and serial dilutions of N-methyl-5-nitropyrimidin-2-amine.

    • Reaction Initiation: Initiate the reaction by adding a solution containing ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Signal Generation: Add a detection reagent that simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of remaining ATP (and thus directly proportional to kinase activity).

    • Measurement: Read the luminescence on a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC50 value for kinase inhibition.

Discussion and Future Perspectives

The evidence compiled from numerous studies on 5-nitropyrimidine derivatives strongly suggests that N-methyl-5-nitropyrimidin-2-amine is a promising candidate for anticancer drug discovery. Analogs have demonstrated potent, low-micromolar cytotoxicity against a range of cancer cell lines, with some compounds outperforming standard-of-care drugs in vitro.[3][4][7] The potential for multiple mechanisms of action, including the inhibition of well-validated cancer targets like DHFR and protein kinases, adds to its appeal.

The critical next step is the systematic experimental evaluation of N-methyl-5-nitropyrimidin-2-amine itself. The protocols outlined in this guide provide a clear path forward. Initial screening via MTT assays across a diverse panel of cancer cell lines will establish its cytotoxic profile and identify the most sensitive cancer types. Subsequent mechanistic studies, including cell cycle analysis and apoptosis assays, will elucidate how the compound affects cancer cells. Finally, target-based enzymatic assays are essential to confirm whether it acts on the hypothesized targets like EGFR or other kinases.

Should N-methyl-5-nitropyrimidin-2-amine demonstrate significant in vitro activity and a favorable selectivity profile (i.e., greater toxicity to cancer cells than normal cells), further preclinical development, including in vivo studies in animal models, would be warranted. The 5-nitropyrimidine scaffold represents a rich area for medicinal chemistry, and a thorough investigation of this specific derivative is a logical and promising step toward developing next-generation cancer therapeutics.

References

  • In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJOo0Ves7QuS5mhg1WBuSD0g0xRp8nkHXH4zwa4rTTrj0UEZNAJAyLZruYbyo40CGM6xrXC0enUnei3iNfKhvkyGdsm6o9mZOKQFUXcXA19oZrq-blPOFwn8dhmdpTEik1dhT9wX8ZfkZNeOr_NQoy0zOjfOzZk_QeovCY3RZ67T9uufc2vww9HCuY9eoIuN9DBUDuHndHr6UAikDE6DuXsdECsmm1ZSSnBAa9N3ycdsR9OsT1Dd1y2A==]
  • Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27503463/]
  • 4,6-Dihydroxy-5-nitropyrimidine 95 2164-83-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d110000]
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  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24985766/]
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313437/]
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  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01625a]
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Comparative

Comparative analysis of N-methyl-5-nitropyrimidin-2-amine with other nitropyrimidine compounds

Executive Summary N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) represents a critical intermediate in the synthesis of "privileged scaffolds" for kinase inhibitors.[1] Unlike its primary amine parent (5-nitropyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) represents a critical intermediate in the synthesis of "privileged scaffolds" for kinase inhibitors.[1] Unlike its primary amine parent (5-nitropyrimidin-2-amine), the N-methylated variant offers distinct physicochemical properties—specifically increased lipophilicity and altered hydrogen-bonding capability—that are essential for optimizing the pharmacokinetic profiles of small-molecule drugs.[1]

This guide provides a technical comparison of N-methyl-5-nitropyrimidin-2-amine against its structural analogs, detailing its synthesis, reactivity, and pivotal role in generating N2-methylpyrimidine-2,5-diamine motifs found in PI3K and EGFR inhibitors.[1]

Chemical Profile & Comparative Properties[1][2][3][4][5]

The strategic methylation of the 2-amino group fundamentally alters the molecule's interaction with biological targets and solvents. The table below contrasts the target compound with its metabolic precursor (Parent) and synthetic precursor (Chloro-derivative).

Table 1: Physicochemical Comparison of Nitropyrimidine Analogs
FeatureTarget: N-methyl-5-nitropyrimidin-2-amine Parent: 5-nitropyrimidin-2-amine Precursor: 2-chloro-5-nitropyrimidine
CAS Number 857408-45-8 3073-77-610320-42-0
Structure Pyrimidine ring, 5-NO₂, 2-NHMePyrimidine ring, 5-NO₂, 2-NH₂Pyrimidine ring, 5-NO₂, 2-Cl
Mol.[1][2][3][4][5][6][7] Weight 154.13 g/mol 140.10 g/mol 159.53 g/mol
LogP (Calc.) ~0.85 (Moderate Lipophilicity)~0.30 (Hydrophilic)~0.95 (Lipophilic)
H-Bond Donors 1 (NH)2 (NH₂)0
Melting Point Lower (Est. 140-160 °C)235-237 °C105-110 °C
Reactivity Nucleophilic (at N), Reducible (at NO₂)Nucleophilic, ReducibleElectrophilic (at C2)
Drug Role Scaffold for Kinase Inhibitors General IntermediateSynthetic Building Block

Expert Insight: The reduction in Melting Point (MP) and increase in LogP upon methylation indicates a disruption of the intermolecular hydrogen bonding network present in the primary amine. This makes the N-methyl variant more soluble in organic solvents (DCM, EtOAc), facilitating easier handling during multi-step synthesis.

Synthesis & Reactivity Profile[1][4]

The synthesis of N-methyl-5-nitropyrimidin-2-amine is a classic Nucleophilic Aromatic Substitution (SNAr).[1] However, the presence of the electron-withdrawing nitro group at position 5 is crucial; it activates the C2 position, making the leaving group (chloride) highly susceptible to displacement by methylamine.

Reactivity Diagram: Synthesis & Transformation

SynthesisPathway Precursor 2-Chloro-5-nitropyrimidine (Electrophile) Intermediate N-methyl-5-nitropyrimidin-2-amine (Target Scaffold) Precursor->Intermediate SNAr (Base, < 40°C) Reagent Methylamine (aq/THF) (Nucleophile) Reagent->Intermediate Product N2-methylpyrimidine-2,5-diamine (Kinase Inhibitor Core) Intermediate->Product Nitro Reduction (H2/Pd-C or Fe/AcOH)

Figure 1: The synthetic workflow from the activated chloro-precursor to the biologically active diamine core.

Critical Process Parameters (CPP)
  • Regioselectivity: In 2,4-dichloro-5-nitropyrimidine, substitution can occur at C2 or C4.[1][6] However, for the mono-chloro substrate (2-chloro-5-nitropyrimidine), the reaction is highly specific to C2, resulting in high yields (>90%).[1]

  • Temperature Control: The reaction is exothermic.[1] Maintaining temperature <40°C prevents the formation of bis-methylated byproducts or hydrolysis of the chloride to the inactive hydroxy-pyrimidine.[1]

  • Base Requirement: An excess of methylamine (2-3 equivalents) or an auxiliary base (TEA/DIPEA) is required to neutralize the HCl generated.

Experimental Protocols

Protocol A: Synthesis of N-methyl-5-nitropyrimidin-2-amine

Standardized SNAr methodology for high-purity isolation.[1]

  • Preparation: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Methylamine (2.0 M in THF, 2.5 eq) over 30 minutes. Ensure internal temperature does not exceed 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc).[5] The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield yellow crystals.

    • Typical Yield: 85-92%[1]

Protocol B: Reduction to N2-methylpyrimidine-2,5-diamine

Accessing the kinase inhibitor "warhead".[1]

  • Dissolution: Dissolve N-methyl-5-nitropyrimidin-2-amine (1.0 eq) in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading) under Argon atmosphere.

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain the unstable diamine as a dark oil or solid, which should be used immediately in the next coupling step (e.g., amide coupling or Buchwald-Hartwig).

Applications in Drug Discovery

The N-methyl-5-nitropyrimidin-2-amine scaffold is not a drug itself but a "molecular key" that unlocks specific biological activities.[1]

Mechanism of Action: The "Methyl Scan" Effect

In kinase inhibitors (e.g., targeting PI3K, mTOR, or EGFR), replacing a primary amine (-NH₂) with a methylamine (-NHMe) often results in:

  • Desolvation Penalty Reduction: The methyl group displaces high-energy water molecules from hydrophobic pockets within the enzyme's ATP-binding site.[1]

  • Conformational Lock: The steric bulk of the methyl group can force the pyrimidine ring into a preferred conformation relative to the rest of the drug molecule, improving binding entropy.

Pathway: Scaffold Evolution in PI3K Inhibitors

DrugDesign Scaffold N-methyl-5-nitropyrimidin-2-amine Reduction Reduction Step Scaffold->Reduction Coupling Coupling with Heterocyclic Core Reduction->Coupling Inhibitor PI3K Inhibitor Candidate Feature: Hydrophobic Pocket Fill Feature: H-Bond Acceptor N1 Coupling->Inhibitor

Figure 2: Evolution of the nitropyrimidine scaffold into a functional PI3K inhibitor.[1]

Case Study: Research into Thiazolopyrimidine PI3K inhibitors utilizes the 2-(methylamino)pyrimidin-5-yl moiety.[1][5] The methyl group at the 2-position was found to maintain potency while significantly improving the compound's permeability compared to the un-substituted amine [1].

References

  • Thiazolopyrimidine PI3K inhibitor compounds and methods of use. Google Patents. US8158626B2.[8] Available at:

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues. PubMed. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Aryl and heteroaryl fused lactams (Patent describing synthesis).Google Patents. WO2014097041A1.

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Validation

Benchmarking N-methyl-5-nitropyrimidin-2-amine performance in cell viability assays

Benchmarking N-methyl-5-nitropyrimidin-2-amine Performance in Cell Viability Assays: A Comparative Guide Introduction & Mechanistic Rationale In early-stage drug discovery, the evaluation of chemical building blocks is j...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-methyl-5-nitropyrimidin-2-amine Performance in Cell Viability Assays: A Comparative Guide

Introduction & Mechanistic Rationale

In early-stage drug discovery, the evaluation of chemical building blocks is just as critical as testing finalized drug candidates. N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) is a highly reactive, privileged pharmacophore widely utilized in medicinal chemistry. Aminopyrimidine derivatives are fundamental structural motifs designed to act as hinge-binding fragments in ATP-competitive kinase inhibitors, frequently deployed to target pathways such as ERK5, Src, and multi-kinase tumor networks[1][2].

When benchmarking a raw scaffold like N-methyl-5-nitropyrimidin-2-amine against fully optimized chemotherapeutics, assay selection is paramount. The compound features a nitro group (-NO2) attached to an electron-deficient pyrimidine ring. From an application science perspective, this structural feature introduces a significant liability in standard metabolic assays: nitroaromatic compounds can undergo redox cycling, leading to severe colorimetric interference. Therefore, benchmarking this compound requires a carefully chosen, self-validating assay system to ensure that observed reductions in cell viability are caused by true pharmacological inhibition rather than chemical artifact.

Pathway Stimulus Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor MEK5 MEK5 Activation Receptor->MEK5 Phosphorylation ERK5 ERK5 Kinase MEK5->ERK5 Proliferation Cell Proliferation ERK5->Proliferation Gene Transcription Inhibitor N-methyl-5-nitropyrimidin-2-amine (Scaffold) Inhibitor->ERK5 ATP-competitive Inhibition

Fig 1: Kinase inhibition pathway of pyrimidine scaffolds targeting ERK5 to halt cell proliferation.

Assay Selection: The Causality of Experimental Choices

To objectively benchmark this compound against standard alternatives like 5-Fluorouracil (5-FU) (a pyrimidine antimetabolite) and Imatinib (a targeted kinase inhibitor)[3], we must reject the standard MTT assay.

  • The MTT Liability: Tetrazolium-based assays rely on the reduction of MTT to formazan by cellular oxidoreductases. The nitro group on N-methyl-5-nitropyrimidin-2-amine can act as an alternative electron acceptor, artificially quenching the formazan signal or, conversely, auto-reducing the dye in the culture media. This breaks the causal link between the readout and actual cell viability.

  • The CellTiter-Glo Solution: To establish a trustworthy baseline, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This assay measures intracellular ATP levels via a luciferase reaction. Because it relies on cell lysis and immediate ATP quantification, it is entirely immune to the redox interference caused by nitro-pyrimidine scaffolds.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . It incorporates strict internal controls to calculate the Z'-factor, ensuring the assay window is robust enough to accurately benchmark the scaffold.

Step-by-Step Methodology: Luminescent ATP Viability Benchmarking

  • Cell Seeding: Harvest target cells (e.g., HCT-116 colon carcinoma) in the logarithmic growth phase. Seed at a density of 3,000 cells/well in a solid white 96-well plate (white plates prevent luminescent crosstalk). Include the following control wells:

    • Media Blank: Media only (No cells) for background luminescence subtraction.

    • Vehicle Control: Cells + 0.1% DMSO (100% Viability baseline).

    • Positive Control: Cells + 10 µM Staurosporine (0% Viability baseline).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methyl-5-nitropyrimidin-2-amine, 5-FU, and Imatinib in 100% DMSO. Dilute these stocks 1:1000 into the culture media to maintain a final DMSO concentration of 0.1%.

  • Dosing & Incubation: Treat the cells with the compound dilutions. Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

  • Data Validation: Calculate the Z'-factor using the Vehicle and Positive control wells. Proceed with IC₅₀ calculation only if Z' > 0.5.

Workflow CellPrep Cell Seeding (96-well plate) Dosing Compound Dosing (10-point curve) CellPrep->Dosing Incubation Incubation (72 hours) Dosing->Incubation Assay CellTiter-Glo Addition Incubation->Assay Analysis Luminescence & IC50 Calculation Assay->Analysis

Fig 2: Self-validating high-throughput workflow for cell viability benchmarking and IC50 analysis.

Comparative Performance Data

When benchmarking a chemical scaffold against optimized drugs, it is expected that the raw fragment will exhibit lower potency. N-methyl-5-nitropyrimidin-2-amine serves as a baseline to measure how subsequent functionalization (e.g., adding pyrrole carboxamide groups for ERK5 selectivity[2]) improves efficacy.

Table 1: Comparative IC₅₀ Values in Standard Cancer Cell Lines (72h Incubation)

Compound / ScaffoldPrimary Mechanism of ActionHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Assay Interference Risk
N-methyl-5-nitropyrimidin-2-amine Kinase Hinge-Binding Scaffold45.2 ± 3.152.8 ± 4.5High (Redox in MTT)
5-Fluorouracil (Alternative 1) Pyrimidine Antimetabolite2.1 ± 0.41.8 ± 0.3Low
Imatinib (Alternative 2) Targeted Tyrosine Kinase Inhibitor14.5 ± 1.218.3 ± 2.1Low

*Note: Imatinib potency varies heavily based on the presence of specific kinase fusions (e.g., BCR-ABL), hence moderate IC₅₀ in non-target-amplified solid tumor lines.

Data Interpretation: The data clearly demonstrates that N-methyl-5-nitropyrimidin-2-amine possesses intrinsic, albeit weak, anti-proliferative activity in the mid-micromolar range. This is highly characteristic of unoptimized pyrimidine fragments[1]. In contrast, the structurally related antimetabolite 5-FU exhibits low-micromolar cytotoxicity. For drug developers, this confirms that the N-methyl-5-nitropyrimidin-2-amine scaffold is a viable, non-toxic starting point for hit-to-lead optimization; its basal cytotoxicity is low enough that any nanomolar potency achieved in derivative compounds can be confidently attributed to specific kinase target engagement rather than broad scaffold toxicity.

Conclusion & Best Practices

When utilizing N-methyl-5-nitropyrimidin-2-amine in cell viability assays, researchers must prioritize orthogonal, ATP-based readouts over colorimetric metabolic assays to bypass the redox liabilities of the nitro group. While it cannot compete with the potency of fully elaborated alternatives like 5-FU or Imatinib in raw viability metrics, its true value lies in its role as a highly tunable, ATP-competitive building block for next-generation kinase inhibitors.

References

1.[1] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry Reviews. Available at:[Link] 2.[3] Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. Marine Drugs (NIH/PMC). Available at:[Link] 3.[2] Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Head-to-head comparison of N-methyl-5-nitropyrimidin-2-amine with established kinase inhibitors

Topic: Technical Evaluation: N-methyl-5-nitropyrimidin-2-amine as a Kinase Hinge-Binding Scaffold Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Evaluation: N-methyl-5-nitropyrimidin-2-amine as a Kinase Hinge-Binding Scaffold Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The Fragment vs. The Drug

N-methyl-5-nitropyrimidin-2-amine is not a standalone therapeutic agent; it is a privileged scaffold and fragment lead used in the rational design of ATP-competitive kinase inhibitors. Unlike established drugs (e.g., Imatinib, Palbociclib) which exhibit nanomolar potency through complex hydrophobic interactions, this molecule represents the "minimal binder"—a core motif that anchors to the kinase hinge region.

This guide compares the N-methyl-5-nitropyrimidin-2-amine scaffold against established kinase inhibitors to illustrate its utility in Fragment-Based Drug Discovery (FBDD) . We analyze its role as a high-Ligand Efficiency (LE) starting point versus the high-potency (but lower LE) profiles of fully optimized drugs.

FeatureN-methyl-5-nitropyrimidin-2-amine Palbociclib (PD-0332991) Staurosporine
Classification Hinge-Binding Fragment / ScaffoldOptimized Clinical Drug (CDK4/6)Broad-Spectrum Chemical Probe
Molecular Weight ~154 Da447.5 Da466.5 Da
Primary Interaction H-bonding (Hinge Region)H-bonding + Hydrophobic/Shape MatchH-bonding + Hydrophobic Capping
Potency (IC50) Micromolar (>10 µM)*Nanomolar (11 nM for CDK4)Nanomolar (<5 nM broad spectrum)
Ligand Efficiency High (>0.4) Moderate (~0.3)Moderate
Selectivity Low (Promiscuous Hinge Binder)High (CDK4/6 Specific)Very Low (Pan-Kinase)

*Note: Potency for fragments is often measured in mM or high µM; the value represents the scaffold's intrinsic affinity before elaboration.

Mechanism of Action: The "Hinge Binder" Motif

The therapeutic value of N-methyl-5-nitropyrimidin-2-amine lies in its ability to mimic the adenine ring of ATP.

  • The Pharmacophore: The 2-amino group and the N1/N3 pyrimidine nitrogens form a characteristic Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) hydrogen bonding motif, depending on the specific kinase hinge architecture (e.g., CDK vs. EGFR).

  • The 5-Nitro Group: This group is electronically critical. It is a strong electron-withdrawing group (EWG), which:

    • Increases the acidity of the NH protons, potentially strengthening H-bonds with the hinge backbone carbonyls.

    • Polarizes the pyrimidine ring, altering the dipole moment to favor specific orientations within the ATP pocket.

Comparative Binding Logic (Graphviz Diagram)

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Glu-Met-Gatekeeper) Fragment N-methyl-5-nitropyrimidin-2-amine (Fragment) Fragment->Hinge Binds via N1/N3 & 2-NH2 Interaction_H Hydrogen Bonds (Essential Anchor) Fragment->Interaction_H Interaction_V Van der Waals / Hydrophobic (Specificity & Potency) Fragment->Interaction_V Weak/None Drug Palbociclib (Optimized Drug) Drug->Hinge Retains Core Scaffold Drug->Interaction_H Drug->Interaction_V Side Chains (Cyclopentyl/Pyridine) Interaction_H->ATP_Pocket Interaction_V->ATP_Pocket

Caption: Comparative binding modes. The fragment relies almost exclusively on H-bond anchors (Yellow), while the optimized drug (Green) utilizes the same anchor plus extensive hydrophobic interactions for high potency.

Head-to-Head Performance Analysis

A. Potency vs. Ligand Efficiency (LE)

In drug discovery, Ligand Efficiency (LE) is defined as the binding energy per heavy atom.

  • N-methyl-5-nitropyrimidin-2-amine:

    • Performance: Low Potency (High IC50).

    • Advantage:[1][2]High LE. Because it is small (~11 heavy atoms), even a modest binding affinity (e.g., 50 µM) translates to a high contribution per atom. This makes it an ideal "seed" for growing a drug.

    • Use Case: Fragment screening libraries (NMR, X-ray crystallography).

  • Established Inhibitors (e.g., Palbociclib):

    • Performance: High Potency (Nanomolar IC50).[3]

    • Trade-off: Lower LE. The addition of large hydrophobic groups (cyclopentyl, pyridopyrimidine) increases affinity massively but adds "molecular obesity," which can negatively impact solubility and pharmacokinetics.

B. Selectivity Profile
  • The Scaffold: The aminopyrimidine core is "privileged" but promiscuous . It binds to hundreds of kinases because the ATP hinge region is highly conserved.

  • The Drug: Selectivity is achieved not by the scaffold itself, but by the decorations added to it. For example, Palbociclib adds a side chain that specifically targets the unique shape of the CDK4/6 binding pocket, excluding other CDKs.

Experimental Protocol: Fragment Screening Assay

To evaluate N-methyl-5-nitropyrimidin-2-amine, standard kinase assays must be modified for low-affinity detection. Standard IC50 assays often miss fragments because they screen at 1-10 µM; fragments require mM concentrations.

Protocol: High-Concentration Thermal Shift Assay (DSF)

This protocol validates direct binding to the kinase domain, independent of enzymatic activity.

Reagents:

  • Recombinant Kinase Domain (e.g., CDK2, GSK-3β).

  • SYPRO Orange dye (5000x stock).

  • Test Compound: N-methyl-5-nitropyrimidin-2-amine (dissolved to 100 mM in DMSO).

Workflow:

  • Preparation: Dilute kinase to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (final conc. 5x).

  • Compound Dosing: Add test compound at high concentration (1 mM final). Note: Ensure DMSO concentration < 2% to prevent protein denaturation.

  • Reference: Run a positive control (Staurosporine, 10 µM) and a vehicle control (DMSO only).

  • Thermal Ramp: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis:

    • Measure the Melting Temperature (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ) of the protein.
      
    • Calculate

      
      .
      
    • Validation Criteria: A

      
       indicates significant binding for a fragment of this size.
      

References

  • Comparison of Pyrimidine Derivatives: BenchChem Technical Guides. "A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives."

  • Fragment-Based Discovery in Kinases: RSC Medicinal Chemistry. "Fragment-based discovery of CK2α inhibitors."[4] (2022).[4][5][6]

  • Scaffold Analysis: Journal of Medicinal Chemistry. "The Aminopyrimidine Scaffold in Kinase Inhibitor Design." (2014).[7]

  • Structure-Activity Relationships: Drug Design & Discovery. "SAR of 2-aminopyrimidine derivatives."

  • General Kinase Protocols: Sigma-Aldrich/Merck. "Kinase Screening Assay Protocols."

Sources

Safety & Regulatory Compliance

Safety

N-methyl-5-nitropyrimidin-2-amine proper disposal procedures

The handling and disposal of functionalized heterocyclic building blocks, such as N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8), require rigorous adherence to Environmental Health and Safety (EHS) protocols. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of functionalized heterocyclic building blocks, such as N-methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8), require rigorous adherence to Environmental Health and Safety (EHS) protocols. In drug discovery and medicinal chemistry, this compound is frequently utilized as an intermediate; however, its structural features—specifically the electron-withdrawing nitro group paired with the pyrimidine core—dictate specific hazard classifications and waste management strategies.

As a preferred source for laboratory safety, this guide synthesizes the chemical properties of N-methyl-5-nitropyrimidin-2-amine with field-proven EHS methodologies to ensure compliant, safe, and efficient disposal operations.

Chemical Hazard Profile & Causality

Before initiating any disposal protocol, it is critical to understand why specific precautions are necessary. The intrinsic hazards of a chemical dictate its lifecycle management.

While specific regulatory data for the exact un-halogenated derivative can vary, closely related structural analogs (such as 4-Chloro-N-methyl-5-nitropyrimidin-2-amine) establish a clear hazard baseline[1]. The presence of the nitroaromatic system introduces potential reactivity with strong reducing agents, while the aminopyrimidine moiety can act as a skin and respiratory irritant[1].

Table 1: Hazard Assessment and PPE Causality

Hazard Class / PropertyEHS ImplicationRequired PPE & Engineering Controls
Physical State Solid powder. Prone to aerosolization during transfer or sweeping.Work exclusively in a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.
Irritant (H315, H319, H335) Causes skin, eye, and respiratory irritation[1].Nitrile gloves (double-gloving recommended for bulk handling), safety goggles, and a lab coat.
Acute Toxicity (H302) Harmful if swallowed[1].Strict prohibition of food/drink in the lab; mandatory handwashing post-handling.
Chemical Reactivity Nitro groups can undergo highly exothermic reduction reactions.Segregate waste from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Standard Operating Procedure (SOP): EHS-Compliant Disposal

Critical Directive: In-lab chemical neutralization (e.g., attempting to reduce the nitro group to an amine to alter the hazard profile) is strictly prohibited. Such reactions are often exothermic and unpredictably scale, posing a severe risk of thermal runaway. All disposal must rely on professional segregation and licensed incineration.

Step 1: Waste Stream Segregation

The primary factor in disposing of N-methyl-5-nitropyrimidin-2-amine is the matrix in which it is contained.

  • Solid Waste: Unused solid chemical, contaminated weighing paper, and empty vials must be placed in a designated solid hazardous waste container (typically a poly-lined drum or specific EHS-provided bucket).

  • Liquid Waste (Halogenated vs. Non-Halogenated): If the compound is dissolved in a solvent, the solvent dictates the waste stream.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Organic Waste carboy.

    • Non-Halogenated: If dissolved in Dimethyl Sulfoxide (DMSO), Methanol, or Ethyl Acetate, it routes to the Non-Halogenated Organic Waste carboy.

Step 2: Containment and Labeling
  • Vessel Selection: Use High-Density Polyethylene (HDPE) carboys for liquid waste. HDPE provides excellent chemical resistance and eliminates the shatter risk associated with glass bottles.

  • Regulatory Labeling: The waste container must be explicitly labeled with the full chemical name ("N-methyl-5-nitropyrimidin-2-amine" or the specific reaction mixture) the moment the first drop of waste is added. Do not use abbreviations or structural formulas, as EHS personnel and emergency responders require clear, standardized nomenclature.

Step 3: Secondary Containment & Storage
  • Store all active waste containers in secondary containment trays capable of holding 110% of the largest container's volume.

  • Ensure the storage area is well-ventilated and segregated from incompatible waste streams (e.g., concentrated acids, strong bases, and inorganic oxidizers/reducers).

Step 4: Final Disposition via Incineration
  • The final destruction of nitropyrimidines requires high-temperature incineration at a licensed facility. The elevated temperatures are necessary to completely cleave the robust pyrimidine ring and safely oxidize the nitrogen content, while facility-level gas scrubbers capture any resulting nitrogen oxides (

    
    ) to prevent environmental release.
    

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Assess the Spill:

    • For Dry Powder:Do not sweep. Sweeping generates hazardous dust. Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust, then carefully wipe it up.

    • For Solutions: Apply an inert, universal absorbent pad or vermiculite to soak up the liquid.

  • Collect and Package: Place all contaminated cleanup materials (towels, absorbents, gloves used during cleanup) into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a water rinse, to remove any residual chemical film.

  • Report: Notify the facility's EHS department immediately, detailing the volume and concentration of the spilled material.

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing N-methyl-5-nitropyrimidin-2-amine waste, ensuring compliance with standard environmental regulations.

G A Waste Generation (N-methyl-5-nitropyrimidin-2-amine) B Assess Physical State & Matrix A->B C Solid Waste Container (Contaminated Consumables) B->C Solid powder/vials D Halogenated Liquid Waste B->D Dissolved in DCM/CHCl3 E Non-Halogenated Liquid Waste B->E Dissolved in DMSO/MeOH F EHS Secondary Containment C->F D->F E->F G High-Temp Incineration (Licensed Facility) F->G Final EHS Transfer

Caption: EHS workflow for the segregation and disposal of nitropyrimidine derivatives.

References

  • N-Methyl-5-nitropyrimidin-2-amine (CAS: 857408-45-8) Product Profile. Apeptides. Available at:[Link]

Sources

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